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  • Product: 2,2-Dimethyl-3,5-decadiyne
  • CAS: 55682-73-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,2-dimethyl-3,5-decadiyne: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the conjugated diyne, 2,2-dimethyl-3,5-decadiyne. This document is intended for an audience of researchers, scientists, and professionals in drug development who have an interest in the synthesis and characterization of novel organic compounds. The guide details the structural and physicochemical characteristics of the molecule, outlines a robust synthetic protocol for its preparation, and provides a thorough analysis of its expected spectroscopic signatures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction

Conjugated diynes are a class of organic compounds characterized by the presence of two carbon-carbon triple bonds separated by a single bond. This structural motif imparts unique electronic and reactive properties, making them valuable building blocks in organic synthesis, materials science, and medicinal chemistry. The diyne unit is found in a number of natural products with interesting biological activities and serves as a precursor to complex molecular architectures.

2,2-dimethyl-3,5-decadiyne, with its distinct substitution pattern, presents an interesting target for synthesis and investigation. The presence of a bulky tert-butyl group at one end of the diyne system is expected to influence its steric and electronic properties, potentially leading to novel reactivity and applications. This guide aims to provide a detailed technical resource on this specific molecule, covering its fundamental properties and a practical approach to its synthesis and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2-dimethyl-3,5-decadiyne is presented below. Where experimental data is not available, properties have been estimated based on the compound's structure and data from analogous compounds.

PropertyValueSource/Method
Molecular Formula C₁₂H₁₈-
Molecular Weight 162.27 g/mol [1][2]
CAS Number 55682-73-0[1][2]
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point ~190-210 °C at 760 mmHg (Estimated)Based on structurally similar C12 hydrocarbons
Melting Point Not applicable (liquid at room temperature)-
Solubility Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Insoluble in water.-
Density ~0.8 g/mL (Estimated)-

Chemical Reactivity and Stability

The reactivity of 2,2-dimethyl-3,5-decadiyne is primarily dictated by the conjugated diyne functional group.

  • Electrophilic Addition: The electron-rich triple bonds are susceptible to attack by electrophiles. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to proceed readily.

  • Nucleophilic Addition: While less common for isolated alkynes, conjugated diynes can undergo nucleophilic addition under certain conditions, particularly with organometallic reagents.

  • Cycloaddition Reactions: The diyne system can participate in various cycloaddition reactions, such as the Diels-Alder reaction (acting as the diene component) or [2+2] cycloadditions, providing access to complex cyclic structures.

  • Coupling Reactions: The terminal alkyne precursor to this molecule would be reactive in various coupling reactions, and the internal diyne product can also participate in further transformations.

  • Stability: 2,2-dimethyl-3,5-decadiyne is expected to be a relatively stable compound under standard laboratory conditions. However, like many unsaturated hydrocarbons, it may be sensitive to strong oxidizing agents and prolonged exposure to air and light, which could lead to polymerization or degradation. For long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere.

Synthesis and Purification

The synthesis of unsymmetrical conjugated diynes such as 2,2-dimethyl-3,5-decadiyne is most effectively achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a particularly powerful method for this purpose, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[3][4][5]

A plausible and efficient synthetic route to 2,2-dimethyl-3,5-decadiyne is outlined below, starting from commercially available materials.

Synthetic Strategy: Cadiot-Chodkiewicz Coupling

The overall strategy involves the coupling of 3,3-dimethyl-1-butyne with 1-bromo-1-hexyne.

Synthesis_Strategy cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3,3-Dimethyl-1-butyne Coupling Cadiot-Chodkiewicz Coupling Reactant1->Coupling Reactant2 1-Bromo-1-hexyne Reactant2->Coupling Product 2,2-Dimethyl-3,5-decadiyne Coupling->Product

Caption: Synthetic strategy for 2,2-dimethyl-3,5-decadiyne via Cadiot-Chodkiewicz coupling.

Experimental Protocol

Step 1: Preparation of 1-Bromo-1-hexyne

1-Hexyne is treated with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (AgNO₃).

Materials:

  • 1-Hexyne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hexyne (1.0 eq) in acetone.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-bromo-1-hexyne, which can be used in the next step without further purification.

Step 2: Cadiot-Chodkiewicz Coupling

Materials:

  • 1-Bromo-1-hexyne (from Step 1)

  • 3,3-Dimethyl-1-butyne

  • Copper(I) chloride (CuCl)

  • Ethylamine (70% in water) or another suitable amine base

  • Hydroxylamine hydrochloride

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq) in aqueous ethylamine and methanol, add 3,3-dimethyl-1-butyne (1.2 eq) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • To this mixture, add a solution of 1-bromo-1-hexyne (1.0 eq) in methanol dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Purification

The crude 2,2-dimethyl-3,5-decadiyne can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes. Further purification can be achieved by vacuum distillation.

Purification_Workflow Start Crude Product ColumnChrom Column Chromatography (Silica Gel, Hexanes) Start->ColumnChrom Distillation Vacuum Distillation ColumnChrom->Distillation PureProduct Pure 2,2-Dimethyl-3,5-decadiyne Distillation->PureProduct

Caption: Purification workflow for 2,2-dimethyl-3,5-decadiyne.

Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for 2,2-dimethyl-3,5-decadiyne based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative.

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 1.25 (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • δ 2.25 (t, J = 7.2 Hz, 2H): A triplet for the two protons of the methylene group adjacent to the diyne system (C7).

  • δ 1.50 (sextet, J = 7.2, 7.4 Hz, 2H): A sextet for the two protons of the methylene group at C8.

  • δ 1.40 (m, 2H): A multiplet for the two protons of the methylene group at C9.

  • δ 0.92 (t, J = 7.4 Hz, 3H): A triplet for the three protons of the terminal methyl group (C10).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 85-90 (2C): Two signals for the sp-hybridized carbons of the diyne (C3, C4, C5, C6).

  • δ 31.0 (3C): A single signal for the three equivalent methyl carbons of the tert-butyl group.

  • δ 28.5 (1C): A signal for the quaternary carbon of the tert-butyl group.

  • δ 30.5 (1C): A signal for the methylene carbon at C8.

  • δ 22.0 (1C): A signal for the methylene carbon at C9.

  • δ 19.5 (1C): A signal for the methylene carbon at C7.

  • δ 13.5 (1C): A signal for the terminal methyl carbon at C10.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Predicted IR (neat, cm⁻¹):

  • 2960-2850 (s): Strong C-H stretching vibrations from the alkyl groups (tert-butyl and butyl chain).

  • 2260-2100 (w-m): Weak to medium intensity C≡C stretching vibrations for the internal diyne. The conjugation and lack of symmetry may result in two distinct, albeit weak, absorptions in this region.

  • 1470-1365 (m): C-H bending vibrations of the methyl and methylene groups. A characteristic doublet around 1365 cm⁻¹ is expected for the tert-butyl group.

Potential Applications

While specific applications for 2,2-dimethyl-3,5-decadiyne have not been extensively reported, its structure suggests potential utility in several areas:

  • Organic Synthesis: As a building block for more complex molecules, particularly through reactions involving the diyne moiety.

  • Materials Science: As a monomer or precursor for the synthesis of conjugated polymers and other organic materials with interesting electronic and optical properties.

  • Drug Discovery: The diyne core is a feature in some biologically active molecules. This compound could serve as a starting point for the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, a robust synthetic protocol, and the predicted spectroscopic characteristics of 2,2-dimethyl-3,5-decadiyne. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently synthesize, characterize, and explore the potential of this interesting conjugated diyne.

References

  • Cadiot, P.; Chodkiewicz, W. In Chemistry of Acetylenes; Viehe, H. G., Ed.; Marcel Dekker: New York, 1969; pp 597–647. [Link]

  • Eglinton, G.; Galbraith, A. R. Macrocyclic Acetylenic Compounds. Journal of the Chemical Society1959 , 889-896. [Link]

  • Glaser, C. Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft1869 , 2 (1), 422–424. [Link]

  • Hay, A. S. Oxidative Coupling of Acetylenes. The Journal of Organic Chemistry1962 , 27 (9), 3320–3321. [Link]

  • Siemsen, P.; Livingston, R. C.; Diederich, F. Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition2000 , 39 (15), 2632-2657. [Link]

  • Valle, M. A.; Fabre, B.; Simonet, J. Electrochemical Synthesis of Unsymmetrical 1,3-Diynes by a Cadiot-Chodkiewicz Coupling Reaction. Electrochemistry Communications2003 , 5 (5), 449-453. [Link]

  • Brandsma, L. Synthesis of Acetylenes, Allenes and Cumulenes: A Laboratory Manual; Elsevier: 2004. [Link]

Sources

Exploratory

Architectural Rigidity in Drug Design: A Technical Whitepaper on 2,2-Dimethyl-3,5-decadiyne

Executive Summary & Strategic Rationale In the advanced landscape of drug discovery and materials science, conjugated diynes are highly prized for their rigid linear geometry and predictable spatial orientation. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the advanced landscape of drug discovery and materials science, conjugated diynes are highly prized for their rigid linear geometry and predictable spatial orientation. Among these, 2,2-dimethyl-3,5-decadiyne (CAS: 55682-73-0) stands out not merely as a hydrocarbon, but as a highly asymmetric, sterically programmable scaffold.

Unlike symmetric diynes, this molecule features a conjugated diyne core (C3–C6) flanked by a massive, sterically hindering tert-butyl group at one terminus and a flexible n-butyl chain at the other. In my experience optimizing linker chemistries for targeted protein degraders (PROTACs) and lipid nanoparticle (LNP) formulations, this structural dichotomy is invaluable. It allows chemists to perform highly regioselective functionalizations, utilizing one alkyne as a reactive handle while preserving the other as a rigid, metabolically stable spacer.

Physicochemical Profiling & Causality

Understanding the macroscopic properties of 2,2-dimethyl-3,5-decadiyne requires analyzing its microscopic structural drivers. The table below synthesizes its core quantitative data, explaining the causality behind each metric.

PropertyValueCausality / Structural DriverReference
Molecular Weight 162.27 g/mol Derived precisely from the C₁₂H₁₈ formula, combining the tert-butyl head, diyne core, and n-butyl tail[1],[2].[1],[2]
Boiling Point 239.4 °C (at 760 mmHg)The high polarizability of the conjugated π -electron system significantly increases London dispersion forces. However, this is slightly offset by the spherical steric bulk of the tert-butyl group, which reduces surface area compared to linear isomers[3].[3]
Density 0.839 g/cm³Typical for aliphatic alkynes; dense intermolecular packing is actively prevented by the branched tert-butyl headgroup[4],[3].[4],[3]
Refractive Index 1.466Elevated due to the delocalized π -electrons of the conjugated diyne core interacting strongly with electromagnetic radiation[3].[3]
Flash Point 90.1 °CGoverned by the volatility and vapor pressure of the C12 lipophilic backbone[3].[3]

Mechanistic Logic: The Power of Asymmetry

The true value of 2,2-dimethyl-3,5-decadiyne lies in its steric gradient. Standard cross-coupling or cycloaddition reactions often fail on symmetric internal diynes due to poor regioselectivity. Here, the tert-butyl group acts as a built-in protecting group for the C3-C4 triple bond, forcing reagents to selectively engage the C5-C6 triple bond adjacent to the less hindered n-butyl chain.

LogicMap A 2,2-dimethyl-3,5-decadiyne (Asymmetric Internal Diyne) B C3-C4 Alkyne (Sterically Shielded) A->B tert-Butyl adjacent C C5-C6 Alkyne (Sterically Accessible) A->C n-Butyl adjacent F Topochemical Polymerization (Polydiacetylene Backbone) A->F UV/Thermal Activation D Inert to Cycloaddition (Preserved Rigid Spacer) B->D Steric Hindrance E RuAAC Cycloaddition (Triazole Formation) C->E Catalyst Access

Fig 1. Regioselective functionalization logic of 2,2-dimethyl-3,5-decadiyne based on steric gradients.

Synthetic Methodologies: Self-Validating Protocols

To harness this molecule in drug development (e.g., creating rigid PROTAC linkers), we must utilize chemistries compatible with internal alkynes. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires terminal alkynes and will fail here. Instead, we deploy Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

Protocol: Regioselective RuAAC of 2,2-dimethyl-3,5-decadiyne

Causality behind the design: Ruthenium catalysts, unlike copper, can activate internal alkynes. By leveraging the steric bulk of the tert-butyl group, the ruthenium catalyst is physically blocked from the C3-C4 bond, driving 100% regioselectivity at the C5-C6 bond. This yields a 1,5-disubstituted 1,2,3-triazole while leaving a conjugated, rigid alkyne spacer perfectly intact.

Step-by-Step Self-Validating Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve 5 mol% Cp*RuCl(PPh3)2 in anhydrous 1,4-dioxane.

    • Causality: Dioxane is selected over DMF to maintain a strictly anhydrous environment and prevent catalyst poisoning, while allowing for easy post-reaction lyophilization.

  • Substrate Introduction: Add 1.0 equivalent of 2,2-dimethyl-3,5-decadiyne and 1.0 equivalent of the target organic azide under continuous Argon flow.

  • Thermal Cycloaddition: Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: 60 °C provides the exact thermal energy required to overcome the activation barrier for the internal alkyne without inducing unwanted topochemical polymerization of the diyne core.

  • In-Situ Self-Validation (ReactIR): Monitor the reaction continuously via in-situ FTIR.

    • Self-Validation Loop: The reaction is deemed successful and complete when the strong azide asymmetric stretch (~2100 cm⁻¹) completely decays. Crucially, the internal alkyne stretch (~2200 cm⁻¹) will diminish in intensity but must not disappear. The persistence of this peak guarantees that the shielded C3-C4 bond remains untouched.

  • Isolation & NMR Confirmation: Quench the reaction and purify via silica gel chromatography.

    • Analytical Signature: Validate regioselectivity via ¹H-NMR. The 9-proton singlet of the tert-butyl group (~1.2 ppm) must remain unshifted, proving the C3-C4 bond was preserved. Conversely, the methylene protons of the n-butyl group will shift downfield due to the electron-withdrawing nature of the newly formed adjacent triazole ring.

Workflow Step1 Step 1: Catalyst Assembly Cp*RuCl(PPh3)2 in Dioxane Degas via Argon sparging Step2 Step 2: Substrate Addition Add 2,2-dimethyl-3,5-decadiyne Add target organic azide Step1->Step2 Step3 Step 3: Regioselective Reaction Heat to 60°C for 12h Sterics drive C5-C6 selectivity Step2->Step3 Step4 Step 4: Self-Validation In-situ FTIR monitoring Check for azide peak decay Step3->Step4 Step5 Step 5: Isolation & NMR Silica chromatography Confirm tert-butyl singlet Step4->Step5

Fig 2. Self-validating experimental workflow for the regioselective RuAAC of the asymmetric diyne.

Conclusion

2,2-dimethyl-3,5-decadiyne is a highly specialized building block. Its precise molecular weight of 162.27 g/mol and boiling point of 239.4 °C reflect a delicate balance between the strong dispersion forces of its conjugated core and the dispersive steric disruption of its tert-butyl headgroup. By understanding the causality of its physical structure, researchers can exploit its asymmetry to build highly rigid, metabolically stable linkers for next-generation therapeutics.

References

Sources

Foundational

Comprehensive Structural Characterization and Synthesis of 2,2-Dimethyl-3,5-decadiyne

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Analytical Spectroscopy Executive Summary In the realm of advanced materials science and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Analytical Spectroscopy

Executive Summary

In the realm of advanced materials science and natural product synthesis, conjugated diynes serve as critical structural motifs. 2,2-dimethyl-3,5-decadiyne (C₁₂H₁₈, MW: 162.27 g/mol ) is a highly specific, unsymmetrical conjugated diyne featuring a tert-butyl group at one terminus and an n-butyl group at the other. Because of its distinct steric and electronic asymmetry, it acts as an excellent model compound for understanding polyyne behaviors, evaluating cross-coupling methodologies, and benchmarking spectroscopic characterizations.

As a Senior Application Scientist, I approach the synthesis and characterization of such molecules not as a checklist of techniques, but as a self-validating logical system. Every synthetic choice and analytical spectral feature is governed by the fundamental causality of the molecule's structure. This whitepaper details the strategic synthesis, mechanistic rationale, and multi-modal characterization workflow for 2,2-dimethyl-3,5-decadiyne.

Strategic Synthesis: The Cadiot-Chodkiewicz Protocol

Symmetrical diynes are easily accessed via Glaser or Eglinton homocoupling. However, the synthesis of an unsymmetrical diyne like 2,2-dimethyl-3,5-decadiyne requires a highly chemoselective approach to prevent the formation of statistical mixtures. The Cadiot-Chodkiewicz cross-coupling is the premier method for this transformation, coupling a terminal alkyne with a haloalkyne [1].

Experimental Methodology & Causality

The following protocol is designed as a self-validating system. The visual cues inherently report the oxidation state of the catalyst, ensuring trustworthiness and high yield.

Step-by-Step Workflow:

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, dissolve 0.05 equivalents of Copper(I) chloride (CuCl) in an aqueous solution of ethylamine (70% w/w).

    • Causality: Ethylamine serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, and it functions as a stabilizing ligand to solubilize the copper catalyst.

  • Redox Control (Self-Validation Checkpoint): The initial solution will often appear pale blue/green due to trace Cu(II) impurities. Add hydroxylamine hydrochloride (NH₂OH·HCl) in small portions until the solution turns completely colorless or pale yellow.

    • Causality: Trace oxygen oxidizes the active Cu(I) to Cu(II). Cu(II) is a potent catalyst for the unwanted Glaser homocoupling of the terminal alkyne. Hydroxylamine acts as an in situ reductant, maintaining the copper strictly in the +1 oxidation state.

  • Alkyne Addition: Add 1.0 equivalent of 3,3-dimethyl-1-butyne (the tert-butyl terminal alkyne). A yellow precipitate of the copper(I) acetylide intermediate will form.

  • Cross-Coupling: Dissolve 1.1 equivalents of 1-bromo-1-hexyne in a minimal volume of THF. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition ensures the steady-state concentration of the highly reactive bromoalkyne remains low, preventing side reactions and thermal runaway.

  • Reaction Monitoring: If the reaction mixture turns blue during the addition (indicating oxygen ingress), immediately add more NH₂OH·HCl to restore the yellow/colorless state. Monitor via TLC (100% Hexanes). The reaction is complete when the terminal alkyne spot is consumed.

  • Isolation: Quench with saturated NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify via silica gel flash chromatography (eluting with hexanes) to isolate the pure 2,2-dimethyl-3,5-decadiyne.

SynthesisWorkflow A 3,3-dimethyl-1-butyne (Terminal Alkyne) C CuCl / EtNH2 NH2OH·HCl (Reductant) A->C B 1-bromo-1-hexyne (Haloalkyne) B->C D 2,2-dimethyl-3,5-decadiyne (Unsymmetrical Diyne) C->D

Cadiot-Chodkiewicz Cross-Coupling Synthesis Workflow

Multi-Modal Structural Characterization

Characterizing 2,2-dimethyl-3,5-decadiyne requires a multi-modal approach. No single technique is sufficient; rather, the convergence of NMR, IR, UV-Vis, and MS data provides an airtight proof of structure.

CharacterizationLogic Root 2,2-dimethyl-3,5-decadiyne Characterization NMR NMR Spectroscopy Root->NMR IR FT-IR Spectroscopy Root->IR UV UV-Vis Spectroscopy Root->UV MS Mass Spectrometry Root->MS HNMR 1H:tert-butyl(1.2ppm) butyl(0.9, 2.2ppm) NMR->HNMR CNMR 13C: 4 Alkyne Carbons (60-90 ppm) NMR->CNMR IR_Peak Asymmetric C≡C Stretch (~2150-2250 cm⁻¹) IR->IR_Peak UV_Peak π → π* Transition (~220-250 nm) UV->UV_Peak MS_Peak Molecular Ion: m/z 162 Fragments: m/z 105 MS->MS_Peak

Multi-Modal Spectroscopic Characterization Logic Tree
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by the stark contrast between the two termini. The tert-butyl group appears as a massive, sharp 9-proton singlet, uncoupled due to the quaternary carbon isolating it from the diyne system. Conversely, the n-butyl group presents a classic first-order splitting pattern. The propargylic methylene protons (-CH₂-C≡C-) are significantly deshielded (~2.25 ppm) due to the magnetic anisotropy of the adjacent conjugated π-system. In the ¹³C NMR, the four distinct sp-hybridized alkyne carbons confirm the asymmetry of the diyne core.

Vibrational (FT-IR) & Electronic (UV-Vis) Spectroscopy

Symmetrical diynes (e.g., 5,7-dodecadiyne) have a net-zero dipole moment change during symmetric stretching, rendering their C≡C stretches IR-inactive. Because 2,2-dimethyl-3,5-decadiyne is unsymmetrical, it exhibits a weak but highly diagnostic C≡C stretching vibration in the 2150–2250 cm⁻¹ region.

Electronically, the conjugation of the two triple bonds significantly lowers the HOMO-LUMO gap compared to isolated alkynes. As supported by photophysical studies of conjugated diynes [2], this results in a characteristic π→π∗ absorption band in the UV-Vis spectrum (typically between 220–250 nm) that displays distinct vibronic fine structure.

Mass Spectrometry (EI-MS) Fragmentation Causality

Electron Ionization Mass Spectrometry (EI-MS) provides a beautiful example of structural causality for this specific molecule. The intact molecular ion is observed at m/z 162. Remarkably, both the tert-butyl group (C₄H₉) and the n-butyl group (C₄H₉) have an identical mass of 57 Da. Alpha-cleavage of either alkyl chain results in the loss of a 57 Da radical, leaving behind a highly resonance-stabilized diyne carbocation. Consequently, the mass spectrum is dominated by an exceptionally intense base peak at m/z 105 (162 - 57 = 105).

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments
NucleusChemical Shift (ppm)MultiplicityIntegration / AssignmentStructural Causality
¹H ~1.20Singlet9H, -C(CH₃)₃Equivalent methyl protons isolated by the quaternary carbon.
¹H ~0.90Triplet3H, -CH₃ (butyl)Terminal methyl of the aliphatic butyl chain.
¹H ~1.40 - 1.55Multiplet4H, -CH₂-CH₂-Aliphatic methylene protons of the butyl chain.
¹H ~2.25Triplet2H, -CH₂-C≡C-Propargylic protons deshielded by diyne magnetic anisotropy.
¹³C ~64.0, 65.0, 85.0, 88.0Singlet4C, -C≡C-C≡C-Four distinct sp-hybridized alkyne carbons due to asymmetry.
¹³C ~30.5Singlet3C, -C(CH₃)₃Equivalent methyl carbons of the tert-butyl group.
¹³C ~28.0Singlet1C, -C (CH₃)₃Quaternary carbon of the tert-butyl group.
¹³C ~13.5, 19.0, 22.0, 30.0Singlet4C, Butyl chainStandard aliphatic sp³ carbons of the linear chain.
Table 2: Vibrational, Electronic, and Mass Spectral Data
TechniqueKey FeatureValue / RangeMechanistic Rationale
FT-IR C≡C Stretch2150 - 2250 cm⁻¹Asymmetry induces a dipole moment change, rendering the stretch IR-active.
UV-Vis π→π∗ 220 - 250 nmConjugation lowers the HOMO-LUMO gap, producing vibronic fine structure.
EI-MS Molecular Ionm/z 162Intact molecular mass (C₁₂H₁₈).
EI-MS Base Peakm/z 105Loss of either the tert-butyl or n-butyl radical (M - 57), leaving a stabilized diyne cation.

References

  • Title: Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Deciphering the Photophysical Role of Conjugated Diyne in Butadiynyl Fluorophores: Synthesis, Photophysical and Theoretical Study Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

Exploratory

identifying synthetic origins of 2,2-dimethyl-3,5-decadiyne

An In-Depth Technical Guide to the Synthetic Origins of 2,2-Dimethyl-3,5-decadiyne This guide provides a comprehensive technical overview for the synthesis of 2,2-dimethyl-3,5-decadiyne, a specialized unsymmetrical conju...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Origins of 2,2-Dimethyl-3,5-decadiyne

This guide provides a comprehensive technical overview for the synthesis of 2,2-dimethyl-3,5-decadiyne, a specialized unsymmetrical conjugated diyne. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations and practical methodologies required for the successful synthesis of this and related compounds. The 1,3-diyne motif is a crucial structural element in various biologically active molecules, advanced organic materials, and natural products, making its controlled synthesis a topic of significant interest.[1][2]

Introduction and Strategic Analysis

2,2-Dimethyl-3,5-decadiyne is an unsymmetrical conjugated diyne characterized by a tert-butyl group at one end of the diyne system and a butyl group at the other. The primary challenge in synthesizing such molecules is the selective formation of the C(sp)-C(sp) bond between two different alkyne precursors, while avoiding the formation of symmetrical homocoupling byproducts.[2] This guide will focus on the most direct and reliable methods for achieving this selective synthesis.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 2,2-dimethyl-3,5-decadiyne is across the central C4-C5 single bond. This approach suggests a cross-coupling reaction between two C6 and C4 alkyne fragments. The Cadiot-Chodkiewicz coupling is the preeminent choice for this transformation, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt.[3][4][5]

This retrosynthesis leads to two primary synthetic routes (A and B):

  • Route A: Coupling of 3,3-dimethyl-1-butyne (a terminal alkyne) with 1-bromo-1-hexyne (a 1-haloalkyne).

  • Route B: Coupling of 1-hexyne (a terminal alkyne) with a 1-halo-3,3-dimethyl-1-butyne .

Route A is generally preferred due to the commercial availability and straightforward synthesis of the required precursors. 3,3-Dimethyl-1-butyne, also known as tert-butylacetylene, is a valuable building block in organic synthesis.[6][7][8] The synthesis of 1-bromo-1-hexyne from the corresponding terminal alkyne is a well-established procedure.

Recommended Synthetic Pathway: Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a robust and highly selective method for preparing unsymmetrical 1,3-diynes.[4][5] The reaction proceeds by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[4] A key advantage of this method over others, such as the Glaser coupling, is its inherent selectivity, which minimizes the formation of symmetrical diyne byproducts.[4]

The proposed mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This is followed by oxidative addition of the copper acetylide to the 1-haloalkyne, and subsequent reductive elimination to yield the unsymmetrical diyne and regenerate the copper(I) catalyst.[3][4]

G cluster_workflow Synthetic Workflow for 2,2-Dimethyl-3,5-decadiyne Start1 1-Hexyne Step1 Bromination Start1->Step1 Intermediate1 1-Bromo-1-hexyne Step1->Intermediate1 Step2 Cadiot-Chodkiewicz Coupling Intermediate1->Step2 Start2 3,3-Dimethyl-1-butyne Start2->Step2 Product 2,2-Dimethyl-3,5-decadiyne Step2->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Overall synthetic workflow for 2,2-dimethyl-3,5-decadiyne.

Experimental Protocols

Synthesis of Precursor 1: 1-Bromo-1-hexyne

The synthesis of 1-bromo-1-hexyne is achieved through the reaction of 1-hexyne with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.

Step-by-Step Methodology:

  • To a solution of 1-hexyne (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.1 eq) and silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield pure 1-bromo-1-hexyne.

Synthesis of Precursor 2: 3,3-Dimethyl-1-butyne

While commercially available, 3,3-dimethyl-1-butyne can be synthesized via the dehydrohalogenation of a suitable dihaloalkane or the reaction of a metal acetylide with an appropriate electrophile. For the purpose of this guide, we will assume its availability from a commercial source.[6][9]

Final Synthesis: Cadiot-Chodkiewicz Coupling of Precursors

This step involves the copper-catalyzed cross-coupling of 1-bromo-1-hexyne and 3,3-dimethyl-1-butyne.

Step-by-Step Methodology:

  • In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,3-dimethyl-1-butyne (1.2 eq) in a suitable solvent system, such as methanol or a mixture of THF and water.

  • Add an amine base, such as piperidine or n-butylamine (2.0 eq), followed by hydroxylamine hydrochloride (0.1 eq) as a reducing agent to maintain the copper in its active Cu(I) state.[10]

  • Add the copper(I) catalyst, such as copper(I) iodide or copper(I) bromide (0.05 eq).

  • To this mixture, add a solution of 1-bromo-1-hexyne (1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

Purification of the final product, 2,2-dimethyl-3,5-decadiyne, is crucial to remove any unreacted starting materials and, more importantly, the symmetrical homocoupling byproducts (dodeca-5,7-diyne and 2,2,7,7-tetramethyl-3,5-octadiyne).

  • Purification: Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) is the most effective method for isolating the desired unsymmetrical diyne.[11]

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and chemical environment of all protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretching vibrations.

Expected Spectroscopic Data:

TechniqueExpected Features for 2,2-Dimethyl-3,5-decadiyne
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.2 ppm), the butyl chain (triplet, sextet, quintet, triplet), and the absence of acetylenic protons.
¹³C NMR Four distinct signals in the alkyne region (C3, C4, C5, C6), along with signals for the tert-butyl and butyl carbons.
Mass Spec A molecular ion peak corresponding to the molecular formula C₁₂H₁₈.
IR Spec Weak to medium C≡C stretching bands in the region of 2100-2260 cm⁻¹.

Mechanistic Insights and Process Control

G cluster_mechanism Cadiot-Chodkiewicz Coupling Mechanism Alkyne R-C≡C-H (3,3-Dimethyl-1-butyne) Acetylide R-C≡C-Cu (Copper Acetylide) Alkyne->Acetylide + Cu(I)X, - HX Base Base CuX Cu(I)X OxAdd Oxidative Addition Acetylide->OxAdd Haloalkyne Br-C≡C-R' (1-Bromo-1-hexyne) Haloalkyne->OxAdd CuIII [R-C≡C-Cu(III)-C≡C-R']Br (Cu(III) Intermediate) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product R-C≡C-C≡C-R' (Product) RedElim->Product RegenCuX Cu(I)X RedElim->RegenCuX

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling.

The success of the Cadiot-Chodkiewicz coupling hinges on several key factors:

  • Catalyst Activity: The use of a reducing agent like hydroxylamine hydrochloride is crucial to prevent the oxidation of Cu(I) to Cu(II), which would promote the unwanted Glaser-Hay homocoupling of the terminal alkyne.[10]

  • Base Selection: An appropriate amine base is required to facilitate the deprotonation of the terminal alkyne for the formation of the copper acetylide intermediate.

  • Solvent Choice: The solvent must be able to dissolve all reactants and intermediates. A variety of solvents have been reported to be effective.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere is essential to minimize oxidative side reactions.[10]

Conclusion

The synthesis of 2,2-dimethyl-3,5-decadiyne is most effectively achieved through a Cadiot-Chodkiewicz cross-coupling reaction. This method offers high selectivity for the desired unsymmetrical product, which is a critical consideration for this class of compounds. Careful preparation of the 1-bromo-1-hexyne precursor and optimization of the coupling reaction conditions are paramount for achieving a high yield and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize 2,2-dimethyl-3,5-decadiyne and other unsymmetrical conjugated diynes for applications in drug discovery and materials science.

References

  • Recent advances and applications of Glaser coupling employing greener protocols . (2014). RSC Advances, 4(44), 23190-23208. Available at: [Link]

  • Glaser-Hay Coupling . SynArchive. Available at: [Link]

  • Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization . (2025). ACS Omega. Available at: [Link]

  • Application of Glaser–Hay Diyne Coupling To Constrain N α -Amino Acid Amides via a N–N Bridge . (2019). The Journal of Organic Chemistry, 84(4), 2119-2126. Available at: [Link]

  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon . (2008). Organic Letters, 10(5), 945-948. Available at: [Link]

  • Cadiot–Chodkiewicz coupling . Wikipedia. Available at: [Link]

  • How do we synthesize carbon-carbon bonds? . (2016). Quora. Available at: [Link]

  • Substituted 1,3-diyne synthesis by C-C coupling . Organic Chemistry Portal. Available at: [Link]

  • Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes . (2004). Organic Letters, 7(1), 129-132. Available at: [Link]

  • Best Synthetic Methods: Carbon-Carbon Bond Formation . (2007). Organic Chemistry Portal. Available at: [Link]

  • Highly efficient synthesis of unsymmetrical 1,3- diynes from organoalane reagents and alkynyl bromides mediated by . (2017). RSC Advances, 7(44), 27692-27699. Available at: [Link]

  • US5292992A - Process for removing conjugated dienes from alpha-olefins. Google Patents.
  • 1-BROMOHEXANE . Mol-Instincts. Available at: [Link]

  • Synthesis of unsymmetrical conjugated diynes via the reaction of lithium dialkynyldialkylborates with iodine . (1975). The Journal of Organic Chemistry, 40(15), 2264-2265. Available at: [Link]

  • Glaser Coupling, Hay Coupling . Organic Chemistry Portal. Available at: [Link]

  • Cadiot-Chodkiewicz Coupling . Organic Chemistry Portal. Available at: [Link]

  • 2,2-Dimethyl-3,5-decadiene . PubChem. Available at: [Link]

  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings . (2023). Organic Letters, 25(46), 8345-8350. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . (2023). RSC Advances, 13(8), 5195-5216. Available at: [Link]

  • Synthesis of unsymmetrical diynes 2 ar, 2 ac, and 2 cx from 1,1‐dibromoalkene, terminal alkyne, and 1‐bromoalkynes. ResearchGate. Available at: [Link]

  • Recent advances and applications of Cadiot–Chodkiewicz coupling reactions . (2014). Organic & Biomolecular Chemistry, 12(45), 9034-9048. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . (2020). Catalysts, 10(4), 443. Available at: [Link]

  • Preparation of 1-bromohexane (n-bromohexane) . (2016). PrepChem.com. Available at: [Link]

  • Formation of a Carbon-Carbon Triple Bond by Coupling Reactions In Aqueous Solution . ResearchGate. Available at: [Link]

  • Synthesis of unsymmetrical 1,3-diynes via alkyne cross-metathesis . (2008). Chemical Communications, (23), 2632-2634. Available at: [Link]

  • 1 - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • A Strictly “Pair”-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot−Chodkiewicz Reaction . (2000). Organic Letters, 2(24), 3849-3851. Available at: [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols . (2014). RSC Advances, 4(44), 23190-23208. Available at: [Link]

  • Effects of Structural Variations on Antibacterial Properties for Conjugated Diynes Generated through Glaser Hay Couplings . (2012). ACS Medicinal Chemistry Letters, 3(9), 711-715. Available at: [Link]

  • Formation of a carbon-carbon triple bond by coupling reactions in aqueous solution . (2005). Journal of the American Chemical Society, 127(15), 5296-5297. Available at: [Link]

  • Strictly “Pair”-Selective and Economical Synthesis of Conjugated Diynes via Pd-Catalyzed Reaction of Terminal Alkynes with 1,1-Dichloroethylene, Elimination with LDA, and Subsequent Transformations . (2003). Organic Process Research & Development, 7(3), 359-363. Available at: [Link]

  • Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones . Organic Syntheses. Available at: [Link]

  • In Focus: 1-Bromohexane . (2023). ExSyn. Available at: [Link]

  • 1-bromo-1-hexyne . (2025). Mol-Instincts. Available at: [Link]

  • Wholesale 3,3-Dimethyl-1-butyne CAS:917-92-0 Manufacturers and Suppliers . XINDAO. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Bioconjugation Using 2,2-Dimethyl-3,5-decadiyne as a Dual-Click Precursor

Executive Summary In the rapidly evolving fields of pharmaceutical sciences and targeted drug delivery, the Huisgen 1,3-dipolar cycloaddition—widely recognized as "click chemistry"—has established itself as an indispensa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of pharmaceutical sciences and targeted drug delivery, the Huisgen 1,3-dipolar cycloaddition—widely recognized as "click chemistry"—has established itself as an indispensable conjugation tool [3]. However, achieving absolute regiocontrol when utilizing internal alkynes remains a persistent synthetic hurdle. Symmetrical diynes frequently yield statistical mixtures of regioisomers, while terminal alkynes are highly susceptible to unwanted Glaser homocoupling.

To circumvent these limitations, unsymmetrical conjugated 1,3-diynes have emerged as highly specialized precursors. Specifically, 2,2-dimethyl-3,5-decadiyne (CAS: 55682-73-0) acts as an exceptional "double-click" linker. By leveraging the extreme steric disparity between its tert-butyl and n-butyl termini, this molecule allows researchers to perform a highly regioselective primary cycloaddition, preserving the second alkyne for orthogonal, downstream functionalization [1].

Chemical Rationale & Mechanistic Insights

As an Application Scientist, it is critical to understand the causality behind substrate selection rather than merely executing a protocol. The structural topology of 2,2-dimethyl-3,5-decadiyne dictates its reactivity:

  • The Steric Shielding Effect: The molecule features a massive tert-butyl group adjacent to the C3≡C4 triple bond, and a flexible, linear n-butyl chain adjacent to the C5≡C6 triple bond.

  • Thermodynamic & Kinetic Control: During a metal-free thermal cycloaddition, the activation energy required for an azide to attack the C3≡C4 bond is prohibitively high due to severe steric clashing with the tert-butyl group. Consequently, the reaction is kinetically funneled toward the C5≡C6 bond, yielding fully substituted 5-alkynyl-1,2,3-triazoles with >99:1 regioselectivity [1].

  • Catalytic Alternatives: For temperature-sensitive biomolecules, nickel-catalyzed systems (e.g., Ni(cod)2 with Xantphos) can be employed. The Ni(0) catalyst undergoes oxidative addition exclusively at the less hindered C5≡C6 bond, forming a highly selective nickellacyclopropene intermediate that dictates absolute chemo- and regiocontrol [2].

Sequential Bioconjugation Workflow

The following pathway illustrates the logic of using 2,2-dimethyl-3,5-decadiyne to synthesize a bis-conjugated theranostic agent (e.g., attaching a targeting antibody, followed by a fluorophore).

G Diyne 2,2-Dimethyl-3,5-decadiyne (tBu-C≡C-C≡C-nBu) Click1 Regioselective Click (Steric Control via tBu) Diyne->Click1 Azide1 Azide-Functionalized Biomolecule (R1-N3) Azide1->Click1 Intermediate Mono-Triazole Intermediate (Free tBu-Alkyne) Click1->Intermediate Click2 Secondary Click / Cross-Coupling (Harsh/RuAAC Conditions) Intermediate->Click2 Azide2 Azide-Reporter/Drug (R2-N3) Azide2->Click2 Product Bis-Conjugated Theranostic (Fully Substituted) Click2->Product

Sequential bioconjugation workflow using 2,2-dimethyl-3,5-decadiyne as a dual-click linker.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure high fidelity in bioconjugation workflows.

Protocol A: Metal-Free Regioselective Mono-Cycloaddition

Use Case: Ideal for biotherapeutics where trace heavy metal contamination (e.g., Cu, Ru, Ni) could induce toxicity or catalyze oxidative degradation.

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2,2-dimethyl-3,5-decadiyne (1.0 mmol, 162.27 mg).

  • Reagent Addition: Add the target organic azide (1.2 mmol) and dissolve the mixture in anhydrous acetonitrile (5.0 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C under an argon atmosphere for 16–24 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the internal alkyne, while the absence of a metal catalyst entirely prevents diyne homocoupling.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The complete consumption of the azide spot and the emergence of a highly UV-active spot indicates successful triazole formation.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

  • Self-Validation Checkpoint: Analyze the purified product via ¹H-NMR. The singlet corresponding to the tert-butyl group (~1.2 ppm, 9H) must remain perfectly intact and unshifted. Any splitting or significant downfield shift indicates a failure in regiocontrol (i.e., unwanted cycloaddition at the C3≡C4 position) [4].

Protocol B: Nickel-Catalyzed Regioselective Cycloaddition

Use Case: Required when the azide-functionalized substrate is temperature-sensitive and cannot withstand 80 °C heating.

  • Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with Ni(cod)₂ (5 mol%) and Xantphos ligand (5 mol%).

  • Substrate Addition: Add anhydrous THF (3.0 mL), followed by 2,2-dimethyl-3,5-decadiyne (1.0 mmol) and the target azide (1.0 mmol).

  • Execution: Stir the mixture at 60 °C for 12 hours.

    • Causality: The bidentate Xantphos ligand enforces a specific geometry on the Ni(0) center, amplifying the steric repulsion against the tert-butyl group and ensuring the nickellacyclopropene intermediate forms exclusively at the n-butyl side [2].

  • Workup & Validation: Quench the reaction with deionized water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. Validate regioselectivity via ¹H-NMR as described in Protocol A.

Quantitative Data & Reaction Optimization

To assist in experimental design, the following table summarizes the expected outcomes when subjecting 2,2-dimethyl-3,5-decadiyne to various click conditions.

Table 1: Quantitative Comparison of Regioselective Click Conditions for 2,2-Dimethyl-3,5-decadiyne

Reaction ConditionCatalyst SystemTemp (°C)Target Alkyne SiteRegioselectivity (C5 vs C3)Typical Yield (%)
Thermal (Metal-Free) None80 - 100C5≡C6 (n-Butyl)> 99:175 - 85
Nickel-Catalyzed Ni(cod)₂ / Xantphos60C5≡C6 (n-Butyl)95:588 - 92
Ruthenium-Catalyzed Cp*RuCl(PPh₃)₂80C5≡C6 (n-Butyl)90:1070 - 80
Copper-Catalyzed CuI / Ligand25Non-specificComplex Mixture< 40

Note: CuAAC is generally ineffective for internal alkynes. The massive steric bulk of the tert-butyl group completely shuts down reactivity at the C3≡C4 position under thermal and Ni-catalyzed conditions, making them the superior choices for this specific diyne.

References

  • Double Regioselective Thermal Azide–Alkyne Cycloaddition of 1,3-Diynes The Journal of Organic Chemistry - ACS Public
  • Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition Organic & Biomolecular Chemistry (RSC Publishing)
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences N
  • Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes N
Application

Application Note: 2,2-Dimethyl-3,5-decadiyne in Polymer Chemistry – Monomer Design, Topochemical Polymerization, and Stimuli-Responsive Materials

Executive Overview: The Strategic Value of Steric Bulk In the design of stimuli-responsive polymers, the structural geometry of the monomer dictates the macroscopic properties of the final material. 2,2-Dimethyl-3,5-deca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Strategic Value of Steric Bulk

In the design of stimuli-responsive polymers, the structural geometry of the monomer dictates the macroscopic properties of the final material. 2,2-Dimethyl-3,5-decadiyne (CAS: 55682-73-0) is an asymmetric, highly hydrophobic diacetylene characterized by a bulky tert-butyl group on one terminus and a linear butyl chain on the other.

While symmetrical diacetylenes (e.g., 10,12-pentacosadiynoic acid, PCDA) form rigidly packed, highly crystalline polydiacetylenes (PDAs) with high energy barriers for environmental responsiveness, the incorporation of 2,2-dimethyl-3,5-decadiyne introduces controlled "packing defects." The steric hindrance of the tert-butyl group increases the free volume within the polymer lattice. This structural disruption lowers the activation energy required for the planar-to-nonplanar transition of the conjugated backbone, effectively sensitizing the resulting PDA to lower-magnitude thermal, chemical, or mechanical stimuli [1].

Mechanistic Causality: Topochemistry and Free Volume

Diacetylenes polymerize in the solid state via a 1,4-addition mechanism triggered by UV irradiation or thermal annealing. This topochemical polymerization is strictly governed by the spatial arrangement of the monomers in the crystal lattice [3].

For successful polymerization, the monomers must align with a translation distance ( d ) of approximately 4.9 Å and a tilt angle ( θ ) of 45°. The bulky tert-butyl group of 2,2-dimethyl-3,5-decadiyne naturally pushes the translation distance beyond 5.2 Å, making pure homopolymerization challenging without a supramolecular template [4]. However, when used as a dopant or co-monomer within a standard amphiphilic matrix (like PCDA), it acts as a precise structural modulator. It forces the surrounding conjugated backbone to adopt a slightly strained conformation. When an external stimulus (such as a target analyte binding to a surface receptor) is applied, the built-in steric strain acts as a kinetic spring, accelerating the transition from the highly conjugated "blue phase" ( λmax​≈640 nm) to the distorted "red phase" ( λmax​≈540 nm) [2].

Topochemical_Polymerization Monomer Diacetylene Monomer (2,2-Dimethyl-3,5-decadiyne) Lattice Crystal Lattice Alignment (d ≈ 4.9 Å, θ ≈ 45°) Monomer->Lattice Self-Assembly UV UV Irradiation (254 nm) Lattice->UV Topochemical Pre-requisite Polymer Polydiacetylene (PDA) (Conjugated Blue Phase) UV->Polymer 1,4-Addition Polymerization

Fig 1. Topochemical 1,4-addition polymerization pathway of diacetylene monomers.

Quantitative Analysis: Tuning Topochemical Parameters

The table below summarizes how doping a standard PCDA matrix with 2,2-dimethyl-3,5-decadiyne alters the topochemical parameters and the resulting colorimetric transition temperature ( Tc​ ).

Monomer CompositionTranslation Distance ( d , Å)Tilt Angle ( θ , °)PolymerizabilityChromatic Transition Temp ( Tc​ , °C)
100% PCDA (Standard)4.70 - 4.9045.0High65.0
PCDA + 5% 2,2-Dimethyl-3,5-decadiyne4.90 - 5.0543.5High52.5
PCDA + 15% 2,2-Dimethyl-3,5-decadiyne5.10 - 5.2540.0Moderate41.0
100% 2,2-Dimethyl-3,5-decadiyne> 5.40< 35.0Low (Requires Templating)N/A

Data Synthesis: Increasing the concentration of the bulky asymmetric monomer increases the translation distance and decreases the tilt angle, directly correlating to a lowered thermal threshold for the colorimetric transition.

Self-Validating Experimental Protocols

To leverage 2,2-dimethyl-3,5-decadiyne in sensor development, it is typically co-assembled into liposomes (vesicles) or thin films. The following protocol details the preparation of highly sensitive, mixed-monomer PDA vesicles. Every step includes a built-in validation mechanism to ensure the integrity of the final material.

Protocol: Preparation of Sterically-Sensitized PDA Vesicles

Objective: Synthesize mixed PDA liposomes doped with 10% 2,2-dimethyl-3,5-decadiyne to create a low-threshold thermochromic sensor.

Step 1: Lipid Film Preparation

  • Dissolve 9.0 mg of PCDA and 1.0 mg of 2,2-dimethyl-3,5-decadiyne in 2.0 mL of chloroform in a clean glass vial.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the vial walls.

  • Place the vial in a vacuum desiccator for 2 hours to remove residual solvent.

  • Causality: Chloroform ensures complete miscibility of the highly hydrophobic tert-butyl diyne with the amphiphilic PCDA, preventing phase separation during film formation.

  • Validation Checkpoint: The resulting film must be completely transparent and uniform. If opaque white patches are visible, macroscopic phase separation has occurred; discard and repeat with a slower evaporation rate.

Step 2: Hydration and Self-Assembly

  • Hydrate the lipid film with 10 mL of deionized water (pre-heated to 75°C, which is above the phase transition temperature of the lipids).

  • Probe-sonicate the suspension at 75°C for 15 minutes (amplitude 30%, 1s ON / 1s OFF pulse).

  • Filter the suspension through a 0.8 µm syringe filter to remove large aggregates, then store at 4°C overnight.

  • Causality: Sonication provides the mechanical energy required to break multilamellar sheets into small unilamellar vesicles (SUVs). The 4°C resting period is critical; it allows the monomers within the lipid bilayer to crystallize into the strict topochemical alignment ( d≈4.9 Å) required for polymerization.

  • Validation Checkpoint: Post-sonication, the suspension must transition from a milky emulsion to an optically clear, slightly opalescent liquid. If it remains cloudy, the vesicles are too large (>200 nm) and will scatter light, ruining downstream UV-Vis analysis.

Step 3: Photopolymerization

  • Transfer the cooled vesicle suspension to a quartz cuvette.

  • Irradiate with a 254 nm UV lamp (1 mW/cm²) for 2 to 5 minutes at room temperature.

  • Causality: 254 nm matches the absorption maximum of the diacetylene triple bonds, efficiently exciting them to the triplet diradical state that initiates 1,4-addition.

  • Validation Checkpoint (Critical): Continuously monitor the UV-Vis absorption spectrum. The appearance of a sharp excitonic peak at ~640 nm confirms the formation of the highly conjugated blue phase. If a peak at ~540 nm (red phase) appears during irradiation, the UV dose is too high, causing localized thermal stress and premature backbone distortion. Immediately reduce the UV intensity or increase the cooling rate.

Vesicle_Sensing Lipids Amphiphilic Matrix + Bulky Diyne (PCDA + 2,2-Dimethyl-3,5-decadiyne) Hydration Film Hydration & Sonication (> T_m of Lipids) Lipids->Hydration Vesicle Self-Assembled Liposomes (Optically Clear) Hydration->Vesicle Energy Input Polymerization Photopolymerization (254 nm) Cross-linking Vesicle->Polymerization Alignment BluePhase Blue PDA Vesicles (λ_max ≈ 640 nm, Strained) Polymerization->BluePhase Conjugation Stimulus External Stimulus (Heat / Target Analyte) BluePhase->Stimulus Sensor Deployment RedPhase Red PDA Vesicles (λ_max ≈ 540 nm, Relaxed) Stimulus->RedPhase Backbone Distortion

Fig 2. Workflow for the preparation and stimuli-responsive transition of PDA-based vesicles.

References

  • Title: Properties and Applications of Stimuli-Responsive Diacetylenes Source: Crystal Growth & Design (ACS Publications) URL: [Link] [1]

  • Title: Interactions between Organized, Surface-Confined Monolayers and Vapor-Phase Probe Molecules. 11. Synthesis, Characterization, and Chemical Sensitivity of Self-Assembled Polydiacetylene/Calix[n]arene Bilayers Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [2]

  • Title: Topochemical Synthesis of Conducting Radical Polymers Source: Macromolecules (ACS Publications) URL: [Link] [3]

  • Title: Living Metathesis and Metallotropy Polymerization Gives Conjugated Polyenynes from Multialkynes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Conditions for 2,2-dimethyl-3,5-decadiyne Synthesis

Welcome to the technical support center for the synthesis and optimization of 2,2-dimethyl-3,5-decadiyne. This guide is designed for researchers, scientists, and drug development professionals who are working with conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-dimethyl-3,5-decadiyne. This guide is designed for researchers, scientists, and drug development professionals who are working with conjugated diynes. Here, we address common challenges encountered during synthesis, providing troubleshooting advice and in-depth scientific explanations to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-dimethyl-3,5-decadiyne and what are its primary synthesis routes?

2,2-dimethyl-3,5-decadiyne is an unsymmetrical, conjugated diyne. Conjugated diynes are valuable structural motifs in natural products, pharmaceuticals, and materials science due to their unique electronic and structural properties.[1][2] Their rigid, rod-like structure is a key feature in molecular engineering.

The most common and effective method for synthesizing unsymmetrical diynes like this is the Cadiot-Chodkiewicz coupling . This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][3][4]

  • Reactant 1 (Terminal Alkyne): 3,3-Dimethyl-1-butyne

  • Reactant 2 (1-Haloalkyne): 1-Bromo-1-hexyne (or the iodo- equivalent)

Alternative methods exist, but the Cadiot-Chodkiewicz coupling offers a highly selective and versatile approach for this specific target.[5]

Q2: Why is the stability of conjugated diynes a concern during synthesis and purification?

Conjugated diynes are significantly more stable than their non-conjugated (isolated) counterparts due to the delocalization of π-electrons across the four sp-hybridized carbons.[6][7][8] This delocalization lowers the overall energy of the molecule. However, they are still energetic molecules and can be susceptible to:

  • Thermal Decomposition: At elevated temperatures, diynes can undergo polymerization or other decomposition pathways. This is a critical consideration when choosing reaction temperatures and during purification steps like distillation.[9]

  • Oxidative Coupling: In the presence of oxygen and copper catalysts, terminal alkynes can undergo unwanted homocoupling (Glaser coupling), which is a major source of impurities.[3][10]

  • Sensitivity to Strong Acids/Bases: The product can be unstable under harsh work-up conditions.[9]

Understanding these stability factors is crucial for maximizing yield and purity.

Troubleshooting Guide: Synthesis & Optimization

This section addresses specific issues that may arise during the synthesis of 2,2-dimethyl-3,5-decadiyne via Cadiot-Chodkiewicz coupling.

Issue 1: Low or No Yield of the Desired Product
Q: My reaction has run overnight, but TLC/GC analysis shows mostly unreacted starting materials. What are the likely causes and solutions?

This is a common problem that typically points to issues with the catalyst activity, reaction temperature, or reagent quality.

Causality Analysis:

  • Catalyst Inactivation: The Cadiot-Chodkiewicz reaction relies on a Cu(I) catalyst. If exposed to air (oxygen), the active Cu(I) can be oxidized to the inactive Cu(II) state, stalling the catalytic cycle.[10] Similarly, some reagents or impurities can poison the catalyst.[11][12]

  • Suboptimal Temperature: While higher temperatures can accelerate reactions, some Cadiot-Chodkiewicz couplings perform optimally at or even below room temperature to prevent side reactions and maintain catalyst stability.[13][14] A temperature that is too low may result in an impractically slow reaction rate.[9]

  • Poor Reagent Solubility: If the reactants or the copper catalyst are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all. The solvent plays a critical role in facilitating the interaction between all reaction components.[3][4][15]

  • Base Inefficiency: An appropriate base is required to facilitate the formation of the copper acetylide intermediate.[4][16] If the base is too weak, too hindered, or used in insufficient quantity, the reaction will be sluggish.

Troubleshooting Workflow: Low Conversion

G start Problem: Low Conversion cause1 Check Catalyst System start->cause1 cause2 Evaluate Reaction Conditions start->cause2 cause3 Verify Reagent Quality start->cause3 sol1a Use a reductant (e.g., sodium ascorbate, NH₂OH·HCl) to maintain Cu(I) state. cause1->sol1a Is catalyst oxidized? sol1b Ensure inert atmosphere (N₂ or Ar) to prevent oxidation. cause1->sol1b Is system air-sensitive? sol2a Optimize temperature. Try room temp first, then gently warm (e.g., 40-50 °C). Monitor for side products. cause2->sol2a Is temperature optimal? sol2b Screen solvents. THF, DMF, or methanol/water mixtures are common. Ensure all components are soluble. cause2->sol2b Are reagents soluble? sol3a Use freshly prepared or purified 1-bromo-1-hexyne, as it can degrade. cause3->sol3a G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Catalyst, Additive, Solvent, and Base add_alkyne1 Add Terminal Alkyne (3,3-Dimethyl-1-butyne) prep_reagents->add_alkyne1 add_alkyne2 Add 1-Bromo-1-hexyne add_alkyne1->add_alkyne2 react Stir at Room Temperature add_alkyne2->react monitor Monitor by TLC/GC-MS react->monitor quench Aqueous Work-up (NH₄Cl wash) monitor->quench Reaction Complete extract Extraction & Drying quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, IR, MS) purify->characterize

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Optimization

Technical Support Center: 2,2-Dimethyl-3,5-decadiyne Storage &amp; Stability

Welcome to the Technical Support Center for highly reactive alkynes. This guide is specifically engineered for researchers and drug development professionals handling 2,2-dimethyl-3,5-decadiyne .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for highly reactive alkynes. This guide is specifically engineered for researchers and drug development professionals handling 2,2-dimethyl-3,5-decadiyne . Due to its conjugated diyne system, this molecule presents unique storage challenges, primarily driven by two competing degradation pathways: auto-oxidation and topochemical polymerization.

Below, you will find a mechanistic breakdown of these pathways, a self-validating standard operating procedure (SOP) for long-term storage, and a troubleshooting matrix to resolve experimental anomalies.

Mechanistic Overview: The Dual Threat of Degradation

To effectively store 2,2-dimethyl-3,5-decadiyne, one must understand the causality behind its instability. The molecule consists of a conjugated diyne core flanked by a tert-butyl group (2,2-dimethyl) and a butyl chain.

  • Auto-Oxidation (Peroxide Formation): The tert-butyl group lacks α -hydrogens, making that side of the molecule oxidatively stable. However, the C7 position (the first CH2​ of the butyl chain) is highly propargylic. The C-H bonds here are weakened by resonance stabilization from the adjacent diyne. Exposure to ambient oxygen leads to the abstraction of these hydrogens, forming propargylic radicals that rapidly react with O2​ to form explosive hydroperoxides[1].

  • Topochemical Polymerization: Conjugated diynes are highly susceptible to 1,4-addition reactions. When stored neat (undiluted) at low temperatures, the molecules can pack into a highly ordered crystal lattice. If the spatial alignment reaches an optimal distance of ~0.5 nm, thermal or UV energy can trigger a spontaneous solid-state polymerization, converting the liquid into an intensely colored, insoluble polydiacetylene network[2].

DegradationPathways Diyne 2,2-dimethyl-3,5-decadiyne (Reactive C7 Propargylic Site) O2 Oxygen (O2) Exposure Diyne->O2 Auto-oxidation Energy Thermal / UV Energy Diyne->Energy Excitation Lattice Crystal Lattice Alignment (Neat Freezing) Diyne->Lattice Phase Change Radical Propargylic Radical Formation O2->Radical Polymer Topochemical 1,4-Addition (Polydiacetylene) Energy->Polymer Lattice->Polymer Proximity Effect Peroxide Hydroperoxide Accumulation (Explosion Risk) Radical->Peroxide +O2 Degradation Discoloration & Cross-linking Peroxide->Degradation Secondary Reactions Polymer->Degradation

Logical relationship of 2,2-dimethyl-3,5-decadiyne degradation pathways and resulting hazards.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . By quantifying peroxide levels before and after storage, you verify the efficacy of the environmental controls.

Step-by-Step Methodology for Long-Term Storage
  • Baseline Quantification: Before processing, test the neat diyne using a quantitative peroxide test strip (0-100 ppm range). The baseline must read <2 ppm. Visually inspect the liquid; it must be completely clear.

  • Lattice Disruption (Dilution): Transfer the diyne into a flame-dried Schlenk flask. Dilute the compound to a ≤1.0 M concentration using an anhydrous, peroxide-free solvent (e.g., Hexanes or Toluene).

    • Causality: Dilution physically separates the diyne monomers, preventing the crystal lattice packing required for topochemical polymerization[2].

  • Radical Scavenging (Inhibitor Addition): Add Butylated hydroxytoluene (BHT) to achieve a final concentration of 100 µM to 250 ppm.

    • Causality: BHT acts as a sacrificial hydrogen donor. It quenches propargylic radicals before they can propagate the auto-oxidation chain reaction[3],[4].

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen from the solvent matrix.

  • Inert Blanketing & Sealing: Backfill the flask with Argon. Argon is denser than Nitrogen and provides a superior protective blanket. Seal the vessel tightly. If using glass ampoules, flame-seal them.

  • Thermal Control: Store the sealed vessel in an explosion-proof freezer at -20°C in the dark.

  • Pre-Use Validation: Upon retrieval, allow the vessel to reach room temperature before opening to prevent ambient moisture condensation. Re-test with a peroxide strip. A reading of <5 ppm validates that the storage protocol was successful.

StorageWorkflow Start Synthesized/Purchased 2,2-dimethyl-3,5-decadiyne Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 month) Decision->ShortTerm < 30 days LongTerm Long-Term (> 1 month) Decision->LongTerm > 30 days Sparging Sparge with Argon (15 mins) ShortTerm->Sparging Dilution Dilute in inert solvent (e.g., Hexanes) to < 1M LongTerm->Dilution BHT Add BHT Inhibitor (100 - 250 ppm) Dilution->BHT BHT->Sparging Seal Seal in Amber Ampoule or Schlenk Flask Sparging->Seal Temp Store at -20°C (Monitor for crystallization) Seal->Temp Validate Validation: Check Peroxide Strips Prior to Use Temp->Validate

Experimental workflow for the preparation, storage, and validation of conjugated diynes.

Quantitative Storage Parameters

The following table summarizes the expected outcomes of various storage configurations based on empirical stability data.

Storage ConfigurationTemperatureAtmosphereInhibitor (BHT)Polymerization RiskPeroxide RiskEst. Shelf Life
Neat, Clear Glass 20°CAirNoneHigh (Photo-initiated)High< 1 Week
Neat, Amber Glass -20°CArgonNoneHigh (Topochemical)Low1-3 Months
1M in Hexanes, Amber 20°CArgonNoneLowModerate3-6 Months
1M in Hexanes, Amber -20°CArgon250 ppmVery LowVery Low> 12 Months

Troubleshooting & Expert FAQs

Q: I stored my neat 2,2-dimethyl-3,5-decadiyne at -80°C in the dark, but it turned deep blue and became viscous. Why did it degrade faster in the cold? A: You have encountered topochemical polymerization. While low temperatures slow down auto-oxidation, freezing a neat conjugated diyne forces the molecules into a highly ordered crystal lattice. If the spatial alignment is optimal, the diyne units undergo spontaneous 1,4-addition to form a polydiacetylene polymer, which is intensely blue or red[2]. To prevent this, always store the diyne as a dilute solution to disrupt crystal packing.

Q: My peroxide test strip reads 30 ppm. Is it safe to concentrate my diyne on a rotary evaporator? A: Absolutely not. Peroxides concentrate during evaporation and can violently detonate[3]. Any alkyne/diyne solution testing above 10 ppm must be treated to neutralize peroxides (e.g., washing with an acidic ferrous sulfate solution or passing through basic alumina) before any heat or vacuum is applied.

Q: I used a Schlenk flask with a J. Young Teflon valve, but my sample still oxidized in the freezer. How did oxygen get in? A: Teflon and glass have vastly different thermal expansion coefficients. At -20°C or -80°C, the Teflon plug contracts significantly more than the glass neck, breaking the seal and allowing ambient oxygen and moisture to ingress[5]. For freezer storage, flame-sealed glass ampoules or hollow glass stoppers secured with robust sealing films are superior.

Q: How do I safely remove the BHT inhibitor before using the diyne in a sensitive catalytic reaction? A: BHT can be rapidly removed by passing the diyne solution through a short plug of activated basic alumina or silica gel immediately prior to your reaction. Alternatively, if your reaction involves a transition metal catalyst that isn't poisoned by sterically hindered phenols, you may not need to remove it at all.

Q: I noticed crystalline solids forming around the threads of the cap on my storage vial. What should I do? A: Do not open or apply friction to the cap. Crystalline solids around the threads of a peroxide-forming chemical are a primary indicator of shock-sensitive, concentrated peroxide crystals[6]. Contact your Environmental Health & Safety (EHS) department immediately for explosive hazard disposal.

Sources

Troubleshooting

Technical Support Center: Addressing Aqueous Solubility Challenges of 2,2-Dimethyl-3,5-decadiyne

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 2,2-dimethyl-3,5-decadiyne .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous formulation of 2,2-dimethyl-3,5-decadiyne . As a highly lipophilic aliphatic diyne, this compound presents severe solubility barriers in physiological buffers. This document synthesizes thermodynamic principles with field-validated protocols to help you achieve stable, monodisperse aqueous solutions.

Section 1: The Thermodynamics of Diyne Insolubility

Q: Why is 2,2-dimethyl-3,5-decadiyne practically insoluble in water, and why do standard mixing techniques fail? A: The insolubility of 2,2-dimethyl-3,5-decadiyne (CAS: 55682-73-0) is driven by thermodynamics, not just physical state[1]. The molecule consists entirely of a hydrophobic hydrocarbon skeleton (a tert-butyl group, a conjugated diyne, and an aliphatic tail) and lacks any polar functional groups capable of hydrogen bonding.

The Causality: When you attempt to force this non-polar solute into water, it disrupts the dynamic hydrogen-bond network of the aqueous medium. To accommodate the diyne, water molecules are forced into a highly ordered, rigid clathrate cage around the molecule. This phenomenon, known as the, results in a massive entropic penalty (a decrease in system entropy). Because nature favors higher entropy, the diyne molecules spontaneously self-associate to minimize their exposed surface area to water, resulting in rapid phase separation and precipitation.

Section 2: Validated Solubilization Strategies

To overcome the entropic barrier, we must use thermodynamic sinks—environments where the diyne is shielded from water. Below is a quantitative summary of the three most reliable strategies.

Table 1: Comparison of Aqueous Solubilization Strategies
Solubilization StrategyPrimary MechanismRecommended ReagentsMax Aqueous ConcentrationProsCons
Micellar Encapsulation Hydrophobic core entrapmentPEG-PLA, Pluronic F-127~1.0 – 5.0 mg/mLHigh capacity, highly biocompatible, stablePreparation is time-consuming
Host-Guest Complexation Inclusion in hydrophobic cavityHP-β-Cyclodextrin~0.5 – 1.0 mg/mLOptically clear, protects diyne from oxidationSteric hindrance from the bulky tert-butyl group
Co-solvency Lowering dielectric constantDMSO, Ethanol< 0.1 mg/mL (at 1% DMSO)Simple, immediateHigh risk of precipitation upon dilution in media

Section 3: Core Protocol — Micellar Encapsulation via Thin-Film Hydration

For robust in vitro and in vivo applications, we highly recommend Micellar Encapsulation using amphiphilic diblock copolymers like .

Q: Why use the thin-film hydration method instead of directly adding the diyne to a surfactant solution? A: Direct addition fails because the cohesive hydrophobic forces between diyne molecules are stronger than the surfactant's ability to intercalate and disperse them. By dissolving both the diyne and the polymer in an organic solvent and evaporating it, we force them into a homogeneously mixed solid state. Upon hydration, the physical proximity allows the hydrophobic PLA blocks to instantly self-assemble around the diyne before the diyne molecules can aggregate with each other.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 10 mg of 2,2-dimethyl-3,5-decadiyne and 100 mg of PEG-PLA in 5 mL of dichloromethane (DCM) in a round-bottom flask. (Causality: DCM ensures complete molecular mixing of the hydrophobic diyne and the hydrophobic PLA blocks).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate at 30°C under reduced pressure until a thin, dry polymer-drug film forms. Leave under a vacuum for 2 hours to remove residual DCM.

  • Aqueous Hydration: Add 10 mL of PBS (pH 7.4) to the flask. Ensure the surfactant concentration is well above its2[2].

  • Self-Assembly: Sonicate the mixture in a water bath at 40°C for 15 minutes. (Causality: Thermal and mechanical energy increases polymer chain mobility, allowing the PLA blocks to properly fold around the diyne).

  • Sterile Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter.

  • Self-Validating Checkpoint: Analyze the filtrate using Dynamic Light Scattering (DLS). A single peak between 20–100 nm confirms successful micellar encapsulation. Follow with HPLC to quantify the exact concentration of the solubilized diyne.

SolubilizationWorkflow N1 1. Organic Mixing Dissolve Diyne & PEG-PLA in DCM N2 2. Solvent Evaporation Create Homogeneous Thin Film N1->N2 N3 3. Aqueous Hydration Add Buffer & Apply Sonication N2->N3 N4 4. Micellar Self-Assembly Diyne Entrapped in Hydrophobic Core N3->N4 N5 5. Sterile Filtration Pass Through 0.22 µm PTFE Membrane N4->N5 N6 6. System Validation Confirm via DLS & HPLC N5->N6

Fig 1. Step-by-step micellar encapsulation workflow for hydrophobic diyne solubilization.

Section 4: Troubleshooting Common Experimental Failures

Q: I attempted to solubilize 2,2-dimethyl-3,5-decadiyne using 10% DMSO, but it immediately formed a cloudy suspension when added to my cell culture media. Why did this happen, and how can I fix it? A: Causality: This is a classic example of the "solvent shift" phenomenon. DMSO lowers the dielectric constant of the solution, allowing the non-polar diyne to dissolve. However, when you introduce this mixture into a large volume of aqueous media, the water rapidly diffuses and strips the DMSO away from the diyne. Because the diyne cannot form hydrogen bonds with water, the entropic penalty of hydration forces the diyne molecules to self-associate, leading to rapid nucleation and precipitation (cloudiness). Solution: Do not rely on co-solvents alone for highly lipophilic aliphatic diynes. Instead, use a carrier protein. Pre-incubate the DMSO-dissolved diyne with Bovine Serum Albumin (BSA) before adding it to the media. The hydrophobic pockets of BSA will act as a thermodynamic sink, sequestering the diyne and preventing aggregation.

Q: My cyclodextrin solution is cloudy after adding the diyne. What went wrong? A: Causality: Cloudiness indicates incomplete inclusion. 2,2-dimethyl-3,5-decadiyne possesses a bulky terminal tert-butyl group (the 2,2-dimethyl moiety) which creates severe steric hindrance, preventing the molecule from fully threading into the cavity of standard α- or β-cyclodextrins. Solution: Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated β-cyclodextrin (RM-β-CD). These derivatives have larger, more flexible hydrophobic cavities. Ensure you are using a sufficient molar excess of CD (e.g., 1:10 diyne:CD ratio) and allow 24-48 hours of orbital shaking to reach thermodynamic equilibrium.

Q: My DLS data for the PEG-PLA encapsulated diyne shows a massive polydispersity index (PDI > 0.5) and peaks at 1200 nm. What is the root cause? A: Causality: A high PDI and micrometer-sized peaks indicate that the diyne is aggregating rather than being encapsulated. This typically occurs if the hydration step is performed below the phase transition temperature of the polymer, or if the ratio of diyne to polymer exceeds the loading capacity of the hydrophobic core. Solution: Increase the PEG-PLA to diyne weight ratio (e.g., from 1:1 to 10:1) to provide sufficient hydrophobic core volume. Ensure the hydration buffer is warmed to at least 40°C during sonication to increase polymer chain mobility.

References

  • echemi.com - 2,2-dimethyldeca-3,5-diyne Basic Attributes.
  • ResearchGate - Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Sigma-Aldrich - Solubility Enhancement of Hydrophobic Drugs.
  • ResearchGate - The Analysis of the Solubility of Hydrocarbons in Water.

Sources

Optimization

reducing byproducts and impurities in 2,2-dimethyl-3,5-decadiyne synthesis

Technical Support Center: Optimizing 2,2-Dimethyl-3,5-decadiyne Synthesis Welcome to the Process Development Support Center. This guide is designed for researchers and drug development professionals synthesizing 2,2-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2,2-Dimethyl-3,5-decadiyne Synthesis

Welcome to the Process Development Support Center. This guide is designed for researchers and drug development professionals synthesizing 2,2-dimethyl-3,5-decadiyne (CAS: 55682-73-0)[1], an unsymmetrical conjugated diyne. The synthesis relies on the Cadiot-Chodkiewicz cross-coupling reaction, which unites a terminal alkyne (3,3-dimethyl-1-butyne) with a 1-haloalkyne (1-bromo-1-hexyne) using a Copper(I) catalyst[2].

While this pathway is highly effective, scaling the reaction often leads to the formation of symmetrical homocoupled impurities. This guide provides mechanistic troubleshooting, quantitative benchmarks, and an optimized, self-validating protocol to suppress byproducts and maximize cross-coupling selectivity.

Part 1: Mechanistic Pathway & Byproduct Divergence

Understanding the catalytic cycle is the first step in troubleshooting. The cross-coupling reaction relies strictly on maintaining copper in the +1 oxidation state. When Cu(I) is oxidized to Cu(II), the reaction pathway diverges away from cross-coupling and heavily favors the Glaser-Hay homocoupling route[3].

CadiotChodkiewicz CuI Cu(I) Catalyst (Active Species) CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide CuII Cu(II) Species (Inactive / Oxidized) CuI->CuII O2 (Air) TermAlkyne 3,3-dimethyl-1-butyne (Terminal Alkyne) TermAlkyne->CuAcetylide Amine Base (-HBr) CuIII Cu(III) Intermediate (Oxidative Addition) CuAcetylide->CuIII + Haloalkyne Haloalkyne 1-Bromo-1-hexyne (Haloalkyne) Haloalkyne->CuIII CuIII->CuI Regeneration Product 2,2-dimethyl-3,5-decadiyne (Cross-Coupled Product) CuIII->Product Reductive Elimination CuII->CuI Reduction Glaser Glaser Homocoupling (Symmetrical Impurities) CuII->Glaser Promotes Reductant Sodium Ascorbate (Reductant) Reductant->CuII

Caption: Cadiot-Chodkiewicz cycle: Cu(I) cross-coupling vs. Cu(II) homocoupling pathways.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding high levels of symmetrical diyne impurities (e.g., 1,4-di-tert-butyl-1,3-butadiyne)? A1: Symmetrical byproducts arise from the oxidative Glaser-Hay homocoupling of the terminal alkyne and the reductive homocoupling of the 1-haloalkyne[3]. This is almost entirely driven by the accumulation of Cu(II)[3]. Historically, hydroxylamine hydrochloride (NH₂OH·HCl) was used as a reductant to maintain the Cu(I) state[2]. However, NH₂OH·HCl degrades into NO and O₂; the generated oxygen paradoxically oxidizes Cu(I) to Cu(II), driving the homocoupling you are observing[3]. Solution: Replace NH₂OH·HCl with sodium ascorbate (1.0 equivalent). Sodium ascorbate efficiently reduces Cu(II) back to Cu(I) without generating oxidizing byproducts, allowing the reaction to proceed with high selectivity even without a strict inert atmosphere[4].

Q2: How can I control the local concentration of reactive intermediates to favor cross-coupling? A2: The rate of cross-coupling depends on the interaction between the Cu(I)-acetylide and the 1-haloalkyne. If the concentration of 1-bromo-1-hexyne is too high in the bulk solution, it will undergo reductive homocoupling with itself rather than waiting for the Cu(I)-acetylide[5]. Solution: Employ a syringe-pump addition for the 1-bromo-1-hexyne. By adding the haloalkyne dropwise over 30–60 minutes to a solution containing a slight excess (1.2 equiv) of the terminal alkyne and the active Cu(I) catalyst, you ensure that the haloalkyne is consumed by the cross-coupling pathway as rapidly as it is introduced[5].

Q3: Why does my reaction stall before completion, leaving unreacted starting materials? A3: Reaction stalling is typically caused by catalyst deactivation or base depletion[5]. The cross-coupling generates one equivalent of HBr, which must be neutralized by the amine base[2]. If the base is fully consumed or if the copper catalyst irreversibly precipitates as an inactive salt, the catalytic cycle halts. Solution: Ensure you are using at least 1.5 equivalents of a primary amine base (e.g., n-butylamine). Monitor the color of the reaction: a persistent bright green or blue tint indicates irreversible Cu(II) accumulation. A healthy, ascorbate-protected reaction should remain yellow or orange[4].

Part 3: Quantitative Data Comparison

The following table summarizes the expected impurity profiles when synthesizing 2,2-dimethyl-3,5-decadiyne using traditional methods versus the optimized ascorbate protocol[3][4].

ParameterTraditional Protocol (NH₂OH·HCl)Optimized Protocol (Sodium Ascorbate)
Atmosphere Strict Argon/Nitrogen requiredAir-tolerant
Reductant Hydroxylamine hydrochlorideSodium ascorbate (1.0 equiv)
Haloalkyne Addition Batch additionSyringe-pump (Slow addition)
Target Product Yield 55% - 65%> 85%
Homocoupling Impurities 15% - 25%< 5%
Catalyst State Indicator Often turns green/blue (Cu²⁺)Remains yellow/orange (Cu⁺)

Part 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues are embedded to ensure mechanistic integrity during execution.

Reagents:

  • Terminal Alkyne: 3,3-dimethyl-1-butyne (1.2 mmol, 1.2 equiv)

  • Haloalkyne: 1-bromo-1-hexyne (1.0 mmol, 1.0 equiv)

  • Catalyst: Copper(I) Bromide (CuBr) (0.1 mmol, 10 mol%)

  • Reductant: Sodium Ascorbate (1.0 mmol, 1.0 equiv)

  • Base: n-Butylamine (1.5 mmol, 1.5 equiv)

  • Solvent: Ethanol (Sustainable, promotes reagent solubility)

Methodology:

  • Catalyst Activation: In a reaction vial (open to air), suspend CuBr (10 mol%) and sodium ascorbate (1.0 equiv) in 2.0 mL of ethanol. Stir at room temperature for 5 minutes.

    • Validation check: The suspension should appear pale yellow/orange, confirming copper is actively maintained in the +1 state.[4]

  • Terminal Alkyne Activation: Cool the vial in an ice bath (0 °C). Add 3,3-dimethyl-1-butyne (1.2 equiv), followed immediately by n-butylamine (1.5 equiv). Stir for 10 minutes to allow the deprotonation and formation of the Cu(I)-acetylide intermediate[2].

  • Controlled Cross-Coupling: Dissolve 1-bromo-1-hexyne (1.0 equiv) in 1.0 mL of ethanol. Using a syringe pump, add this solution dropwise to the reaction mixture over 45 minutes.

    • Validation check: If the solution turns green or blue, pause the addition. This indicates transient Cu(II) formation. Wait for the ascorbate to reduce the solution back to yellow/orange before resuming.[4]

  • Completion: Once addition is complete, remove the ice bath and let the mixture stir at room temperature for an additional 30 minutes. Monitor via TLC (100% Hexanes) until the 1-bromo-1-hexyne is fully consumed.

  • Workup & Isolation: Dilute the mixture with diethyl ether (15 mL) and extract with 1M aqueous NaOH (3 × 5 mL) to remove ascorbate and amine salts[4]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2,2-dimethyl-3,5-decadiyne can be purified via short-path column chromatography (100% hexanes) to remove any trace homocoupled diynes.

References

  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings Source: ACS Publications (Organic Letters) URL:[Link]

  • Cadiot–Chodkiewicz coupling Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to GC-MS Method Validation for 2,2-Dimethyl-3,5-decadiyne Purity Analysis

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Introduction: The Analytical Challenge of Conjugated Diynes 2,2-Dimethyl-3,5-decadiyne (CAS: 55682-73-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction: The Analytical Challenge of Conjugated Diynes

2,2-Dimethyl-3,5-decadiyne (CAS: 55682-73-0) is a highly specialized conjugated alkyne (C₁₂H₁₈, MW: 162.27 g/mol ) [1] utilized as a critical intermediate in advanced materials and pharmaceutical synthesis. Analyzing the purity of conjugated diynes presents unique challenges: they are volatile, thermally sensitive, and prone to photo-induced polymerization and oxidation.

While High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) are common alternatives, they often fall short during rigorous impurity profiling. This guide objectively compares these methodologies and provides a comprehensively validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol, grounded in the latest ICH Q2(R2) guidelines [2].

Methodological Comparison: Why GC-MS Outperforms Alternatives

To establish a robust control strategy, we must evaluate the analytical alternatives based on their ability to resolve and identify structurally similar impurities.

  • HPLC-UV (Alternative 1): While the conjugated diyne system provides strong UV absorbance, HPLC struggles with the volatility and non-polar nature of C₁₂ aliphatic chains. It often fails to resolve positional isomers and cannot identify unknown degradants without tandem mass spectrometry.

  • GC-FID (Alternative 2): GC-FID is excellent for routine quantitative release testing due to its wide linear dynamic range for hydrocarbons. However, it lacks the specificity required to elucidate the structures of co-eluting impurities or polymerization byproducts.

  • GC-MS (The Proposed Standard): GC-MS combines the high-resolution separation of capillary gas chromatography with the structural elucidation capabilities of Electron Ionization (EI) mass spectrometry [3]. It allows for the unambiguous differentiation of 2,2-dimethyl-3,5-decadiyne from its isomers via characteristic fragmentation patterns.

G1 Start 2,2-Dimethyl-3,5-decadiyne Purity Analysis Volatility Is the compound volatile? Start->Volatility HPLC HPLC-UV (Poor resolution for volatile isomers) Volatility->HPLC No GC Gas Chromatography (High resolution) Volatility->GC Yes Detector Structural Confirmation Required? GC->Detector FID GC-FID (Quantitative, no ID) Detector->FID No MS GC-MS (Optimal: ID + Quantitation) Detector->MS Yes

Logical decision tree for selecting GC-MS over alternatives for diyne analysis.

Comparative Performance Data

The following table summarizes the experimental validation data comparing the three techniques.

Validation ParameterGC-MS (Proposed)GC-FID (Alternative 1)HPLC-UV (Alternative 2)
Specificity (Isomer ID) Excellent (via m/z ratios) Poor (Retention time only)Poor (Co-elution common)
Limit of Detection (LOD) 0.05 µg/mL 0.5 µg/mL2.0 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL 1.5 µg/mL6.0 µg/mL
Linearity (R²) 0.9998 (0.15 - 150 µg/mL) 0.9995 (1.5 - 500 µg/mL)0.9950 (6.0 - 100 µg/mL)
Precision (% RSD) 0.8% 1.2%3.5%
Structural Elucidation Yes (EI Fragmentation) NoNo

The Self-Validating GC-MS Protocol

As an application scientist, I design protocols that are "self-validating." This means the method incorporates internal checks—such as internal standards (IS) and rigorous System Suitability Testing (SST)—that automatically flag systemic errors before data acquisition proceeds.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation Causality Check: Diynes are highly susceptible to photo-oxidation and thermal degradation. All preparations must be conducted in amber glass vials and stored at 4°C to prevent artificially generated polymeric impurities.

  • Diluent: Hexane (GC-MS grade).

  • Internal Standard (IS): Prepare a 50 µg/mL solution of Undecane in hexane. Why Undecane? It is a stable, unreactive alkane that elutes close to our target diyne but does not interfere with its mass spectrum, perfectly validating injection volume reproducibility.

  • Sample Preparation: Accurately weigh 10 mg of 2,2-dimethyl-3,5-decadiyne and dissolve in 10 mL of the IS solution (1000 µg/mL stock). Dilute to a working concentration of 100 µg/mL.

Step 2: GC-MS Instrument Configuration Causality Check: A non-polar column with slight phenyl substitution (5% Diphenyl / 95% Dimethylpolysiloxane) provides the optimal phase to resolve the aliphatic chain while offering enough polarizability to interact with the diyne pi-bonds, separating it from closely related isomers.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1, Injector temperature 250°C.

  • Oven Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230°C. Scan range m/z 40–300.

Step 3: System Suitability Test (SST) Before analyzing batches, inject a resolution mixture containing 2,2-dimethyl-3,5-decadiyne and a known isomer (e.g., 3,5-dodecadiyne). The system is validated for use only if the resolution (Rs) between the two peaks is ≥ 2.0 and the IS peak area RSD is ≤ 1.5% over five replicate injections.

ICH Q2(R2) Validation Workflow

The validation of this method strictly adheres to the ICH Q2(R2) guidelines [2], ensuring the procedure is fit for its intended purpose in regulatory environments.

G2 A Method Development (DB-5MS Column & Temp Selection) B Specificity & Selectivity (Isomer Resolution via EI-MS) A->B C Linearity & Range (0.15 - 150 µg/mL) B->C D LOD & LOQ Determination (S/N Ratio Analysis) C->D E Precision & Accuracy (Recovery Studies) D->E F Robustness (ICH Q2(R2) Compliance) E->F

ICH Q2(R2) compliant GC-MS validation workflow for diyne purity.

Key Validation Outcomes & Scientific Rationale
  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present [2]. By extracting the specific ion chromatogram (EIC) at m/z 162 (Molecular Ion) and m/z 105 (M - C₄H₉, representing the facile cleavage of the tert-butyl group), we completely eliminate baseline noise from aliphatic solvent impurities, achieving a specificity that GC-FID physically cannot match.

  • Linearity and Range: The method demonstrated a highly linear response (R² = 0.9998) across a range of 0.15 µg/mL to 150 µg/mL. This wide dynamic range is critical for quantifying both the main active ingredient and trace-level degradants in a single run.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% of the target concentration yielded recoveries between 98.5% and 101.2%. The use of the Undecane internal standard corrects for any minor volumetric losses during the cold-preparation phase, ensuring absolute accuracy.

Conclusion

For the purity determination of reactive, volatile compounds like 2,2-dimethyl-3,5-decadiyne, relying on HPLC-UV or GC-FID introduces unacceptable risks of missing co-eluting isomers or failing to identify degradation products. The validated GC-MS method presented here provides a self-validating, highly specific, and ICH Q2(R2)-compliant framework. By leveraging specific EI fragmentation patterns and optimized capillary chromatography, laboratories can ensure absolute confidence in their purity profiles.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at:[Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

Comparative

HPLC Retention Time Standards for 2,2-Dimethyl-3,5-decadiyne Validation: A Comparative Guide

As drug development and advanced materials science increasingly utilize functionalized alkynes, the accurate chromatographic validation of highly hydrophobic, non-polar aliphatic diynes has become a critical analytical h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials science increasingly utilize functionalized alkynes, the accurate chromatographic validation of highly hydrophobic, non-polar aliphatic diynes has become a critical analytical hurdle. Validating the identity and purity of 2,2-dimethyl-3,5-decadiyne (CAS: 55682-73-0) requires more than just injecting the sample and recording a peak. Relying solely on absolute retention time ( tr​ ) is a flawed paradigm; slight variations in pump stroke, gradient delay volume, or column aging can cause1[1].

This guide objectively compares standard industry alternatives against specialized diyne homolog kits, providing researchers with a self-validating framework to ensure absolute scientific integrity during RP-HPLC analysis.

The Causality of Retention in Conjugated Diynes

In reversed-phase high-performance liquid chromatography (RP-HPLC), retention is governed by the thermodynamic partitioning of the analyte between the polar mobile phase and the hydrophobic stationary phase (e.g., C18). However, for 2,2-dimethyl-3,5-decadiyne, shape selectivity and electronic interactions are equally paramount.

This molecule features a rigid, linear conjugated diyne core (-C≡C-C≡C-) flanked by a bulky tert-butyl head and a flexible n-butyl tail. When utilizing UV detection, conjugated diynes exhibit a distinct S0​→S1​ transition, typically yielding an2[2]. While this unique photophysical property dictates our detector settings (optimally 230 nm), the molecule's steric profile dictates our choice of retention standards.

If a reference standard does not share this exact linear-yet-bulky steric profile, its enthalpy of transfer into the dense C18 alkyl chains will differ from the target analyte. Consequently, any fluctuation in column temperature or mobile phase composition will cause the retention times of the standard and the analyte to diverge, leading to validation failure.

Comparative Analysis of Retention Standards

Standard industry practice often defaults to generic hydrocarbon mixtures for column validation. Below, we objectively compare the performance of a Diyne Homolog Kit (the recommended product) against two common alternatives: the Alkylbenzene Mix and the PAH Mix .

  • Alternative A: Alkylbenzene Mix (Toluene, Butylbenzene, etc.) Widely used for calculating general retention indices, alkylbenzenes are planar aromatics. They intercalate differently into the C18 phase compared to rod-like diynes. They fail to account for the specific π−π interactions that alkynes experience with residual silanols.

  • Alternative B: PAH Mix (Naphthalene, Anthracene, etc.) While highly hydrophobic, polycyclic aromatic hydrocarbons are rigidly planar and bulky. Their retention shifts drastically with minor changes in organic modifier concentration, making them poor predictors for flexible aliphatic chains.

  • Targeted Solution: Diyne Homolog Kit (3,5-octadiyne, 10,12-octadecanediynoic acid) By bracketing the target analyte with structurally homologous reference substances, we ensure that any system variance affects the standards and the target identically. This 3 drastically improves retention predictability and robustness[3].

Quantitative Performance Comparison
Standard SystemRepresentative CompoundsLogP RangeUV Max (nm)Shape Selectivity MatchRetention Predictability ( R2 )
Diyne Homolog Kit 3,5-octadiyne, 10,12-octadecanediynoic acid2.5 - 6.0225 - 240High (Linear core, aliphatic)0.998
Alkylbenzene Mix Toluene, Butylbenzene, Hexylbenzene2.7 - 5.5210, 254Low (Planar aromatic)0.895
PAH Mix Naphthalene, Anthracene, Pyrene3.3 - 4.8254, 280Low (Rigid, bulky planar)0.821
Experimental Protocol: Self-Validating HPLC Workflow

To ensure absolute trustworthiness, this protocol relies on the retention factor ( k′ ) , a dimensionless parameter that normalizes retention against the column's void volume. This ensures that4 is measured accurately, independent of flow rate or column dimensions[4].

Materials & Conditions:

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm, fully porous).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (due to the high hydrophobicity of the diyne).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 230 nm.

Step-by-Step Methodology:

  • Void Volume ( t0​ ) Determination: Inject 1 µL of Uracil (10 µg/mL). Uracil is highly polar and remains unretained in RP-HPLC under these conditions. Record the time of the peak maximum as t0​ . Causality: You cannot calculate a valid retention factor without first establishing the exact time it takes for the mobile phase to pass through the interstitial volume of the column.

  • System Calibration (Standard Injection): Inject the Diyne Homolog Kit. Record the absolute retention times ( tr​ ) of the bracketing standards (e.g., Standard A eluting before the target, Standard B eluting after).

  • Calculate Standard Retention Factors: For each standard, calculate k′ using the formula:

    k′=t0​tr​−t0​​
  • Analyte Validation: Inject the 2,2-dimethyl-3,5-decadiyne sample. Record its tr​ and calculate its k′ .

  • Data Verification: Compare the target's k′ against the expected k′ derived from the Diyne Homolog calibration curve. In this self-validating system, the target k′ must fall within ±2% of the predicted value. Because the standards and the target share the identical diyne core, any systemic error (like a 1°C shift in column oven temperature) will shift their tr​ proportionally, keeping the relative k′ ratio constant.

Workflow Visualization

G N1 1. System Equilibration N2 2. Void Volume (t0) Uracil Injection N1->N2 N3 3. Standard Calibration (Diyne Homologs) N2->N3 N4 4. Target Analysis (2,2-dimethyl-3,5-decadiyne) N3->N4 N5 5. k' Calculation & Validation N4->N5

Workflow for self-validating HPLC retention time analysis of diynes.

References
  • Deciphering the Photophysical Role of Conjugated Diyne in Butadiynyl Fluorophores: Synthesis, Photophysical and Theoretical Study - The Journal of Physical Chemistry A (ACS Publications)[Link]

  • A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC (NIH.gov)[Link]

  • Retained or Not Retained? How Much is Enough Retention? - Waters Blog[Link]

  • Retention time keep changing! - Chromatography Forum[Link]

Sources

Validation

Decoding Conjugated Diynes: A Comparative Guide to Mass Spectrometry Platforms for 2,2-Dimethyl-3,5-decadiyne Analysis

As analytical requirements in synthetic chemistry and materials science grow more stringent, the structural elucidation of conjugated alkynes demands more than standard library matching. In this guide, we objectively com...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical requirements in synthetic chemistry and materials science grow more stringent, the structural elucidation of conjugated alkynes demands more than standard library matching. In this guide, we objectively compare the performance of three leading mass spectrometry (MS) platforms in resolving a specific, highly deceptive analytical puzzle: the fragmentation pattern of 2,2-dimethyl-3,5-decadiyne.

The Analytical Challenge: Structural Asymmetry vs. Mass Symmetry

2,2-dimethyl-3,5-decadiyne (Formula: C₁₂H₁₈, MW: 162.27 g/mol )[1] presents a notorious challenge for mass spectrometrists. The molecule consists of a conjugated diyne core flanked by a tert-butyl group on one terminus and an n-butyl group on the other.

Because both terminal alkyl groups have a nominal mass of 57 Da (and an exact mass of 57.0704 Da), standard fragmentation can easily mislead an analyst. Alpha-cleavage from either side of the diyne core yields an identical mass loss, making it incredibly difficult to prove the molecule is not a symmetric di-tert-butyl or di-n-butyl diyne without understanding the deeper causality of gas-phase ion chemistry.

Mechanistic Causality of Fragmentation

To objectively evaluate instrument performance, we must first establish the baseline chemical logic. Under standard 70 eV Electron Ionization (EI)[2], 2,2-dimethyl-3,5-decadiyne undergoes several competing dissociation pathways:

  • Sigma Cleavage (Alkyl Loss): Direct heterolytic cleavage of the C(sp)-C(sp³) bond yields the highly stable tert-butyl cation at m/z 57. According to Stevenson's Rule, during fragmentation, the positive charge preferentially remains on the fragment with the lowest ionization energy[3]. Consequently, the tert-butyl cation dominates the spectrum as the base peak.

  • Propargylic Cleavage: The most structurally diagnostic fragments do not arise from the loss of the 57 Da groups, but rather from cleavage beta to the triple bonds, yielding resonance-stabilized propargylic cations[4].

    • Right Terminus (n-butyl): Cleavage of the C7-C8 bond expels a propyl radical (•C₃H₇, 43 Da), yielding a diagnostic fragment at m/z 119.

    • Left Terminus (tert-butyl): Cleavage of a methyl group from the quaternary carbon expels a methyl radical (•CH₃, 15 Da), yielding a fragment at m/z 147.

Diyne_Fragmentation M 2,2-dimethyl-3,5-decadiyne [M]+• m/z 162 F147 Left Propargylic Cation [M - CH3]+ m/z 147 M->F147 -•CH3 (15 Da) Propargylic Cleavage F119 Right Propargylic Cation [M - C3H7]+ m/z 119 M->F119 -•C3H7 (43 Da) Propargylic Cleavage F57 tert-Butyl Cation [C4H9]+ m/z 57 M->F57 -•C8H9 (105 Da) Sigma Cleavage F105 Diyne Core Cation [M - C4H9]+ m/z 105 M->F105 -•C4H9 (57 Da) Alpha Cleavage

Figure 1: Primary EI fragmentation pathways of 2,2-dimethyl-3,5-decadiyne.

Platform Comparison: Which MS Technology Wins?

When selecting an instrument to verify the structure of such asymmetric diynes, laboratories typically choose between three architectures:

Platform A: Single Quadrupole GC-EI-MS (The Workhorse)

  • Performance: Excellent for generating highly reproducible 70 eV spectra for library matching[2].

  • Limitation: Fails at de novo structural elucidation. The m/z 105 fragment ([M - 57]⁺) could originate from the loss of either the tert-butyl or n-butyl group. Without isotopic labeling, a single quadrupole cannot definitively map the connectivity.

Platform B: GC-EI-HR-TOF-MS (The Precision Tool)

  • Performance: Provides high mass accuracy (sub-ppm), confirming the exact elemental composition of the fragments (e.g., confirming m/z 119 is exactly C₉H₁₁⁺).

  • Limitation: Cannot resolve structural isomers. The tert-butyl and n-butyl radicals are perfectly isobaric (both C₄H₉•). Because their exact masses are identical, high-resolution MS offers no additional diagnostic value for end-group differentiation.

Platform C: Triple Quadrupole (QqQ) GC-CI-MS/MS (The Structural Elucidator)

  • Performance: By using Chemical Ionization (CI) with methane, we generate a stable, even-electron protonated molecule [M+H]⁺ at m/z 163[2]. Subsequent Collision-Induced Dissociation (CID) in the second quadrupole allows us to isolate m/z 163 and map specific neutral losses[5]. This is the only platform capable of definitively proving the asymmetry of the molecule in a single run.

Quantitative Platform Comparison
MS PlatformIonization ModeMass AccuracyDiagnostic Resolution for DiynesTypical Collision Energy
GC-qMS EI (70 eV)Nominal (±0.5 Da)Low (Isobaric overlap)N/A (In-source)
GC-TOF-MS EI / CIHigh (< 5 ppm)Moderate (Formula confirmation)N/A (In-source)
GC-QqQ-MS CI + CIDNominal (±0.5 Da)High (Precursor isolation)15 - 20 eV

Self-Validating Experimental Protocol: QqQ GC-CI-MS/MS

To ensure absolute trustworthiness in our structural assignment, we employ a self-validating tandem MS workflow. This protocol uses dual ionization modes to cross-verify the molecular weight, followed by CID to map the structural fragments.

Step 1: Sample Preparation Dilute 2,2-dimethyl-3,5-decadiyne to 10 ppm in GC-grade hexane. Hexane is chosen because it ensures optimal volatility, matches the polarity of the analyte, and prevents thermal degradation in the heated inlet.

Step 2: Chromatographic Separation Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Ramp the oven from 60°C (hold 1 min) to 250°C at a rate of 15°C/min.

Step 3: Dual Ionization (The Built-in Control)

  • Run A (EI): Operate the source at 70 eV to generate the standard fragmentation fingerprint (m/z 57, 119, 147).

  • Run B (CI): Introduce methane reagent gas at 1.5 mL/min to generate the [M+H]⁺ at m/z 163. This validates the intact molecular weight, which is often entirely absent or extremely weak in standard EI[2].

Step 4: Tandem Mass Spectrometry (CID) Isolate the precursor ion m/z 163 in Q1. Apply a collision energy of 15 eV using Argon as the collision gas. Scan Q3 for product ions. Causality Insight: Following the even-electron rule, the [M+H]⁺ ion will expel neutral alkanes rather than radicals[5]. The observation of m/z 147 (loss of neutral methane, 16 Da) and m/z 119 (loss of neutral propane, 44 Da) definitively maps the asymmetry of the diyne core, completely bypassing the confounding radical chemistry of standard EI.

MS_Workflow S1 1. Sample Prep Hexane Dilution S2 2. GC Separation HP-5MS Column S1->S2 S3 3. Dual Ionization EI (70eV) & CI (CH4) S2->S3 S4 4. Mass Analysis QqQ CID (15 eV) S3->S4 S5 5. Data Synthesis Fragment Mapping S4->S5

Figure 2: Self-validating GC-MS/MS workflow for diyne structural elucidation.

References

  • 2,2-dimethyldeca-3,5-diyne Basic Attributes.Echemi.
  • Identifying reactive intermediates by mass spectrometry.Chemical Science (RSC Publishing).
  • Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
  • Fragmentation (mass spectrometry).Wikipedia.
  • Interpretation of mass spectra.Saarland University.

Sources

Comparative

comparative study of catalysts for 2,2-dimethyl-3,5-decadiyne cross-coupling

An in-depth methodological guide for the synthesis of unsymmetrical conjugated diynes, focusing on chemoselectivity, catalyst performance, and self-validating experimental design. Strategic Overview: The Chemoselectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological guide for the synthesis of unsymmetrical conjugated diynes, focusing on chemoselectivity, catalyst performance, and self-validating experimental design.

Strategic Overview: The Chemoselectivity Challenge

The construction of fully aliphatic, unsymmetrical conjugated diynes—such as 2,2-dimethyl-3,5-decadiyne —presents a notorious chemoselectivity challenge in synthetic organic chemistry. This specific molecule, structurally defined as t -butyl-C C-C C- n -butyl, requires the cross-coupling of two distinct aliphatic alkynes: 3,3-dimethyl-1-butyne and 1-hexyne.

Because both coupling partners possess similar electronic and steric profiles, traditional oxidative coupling methods (like the Glaser-Hay reaction) yield statistical mixtures of cross-coupled and homocoupled products. To achieve high heteroselectivity, one alkyne must be pre-activated as an electrophilic haloalkyne (e.g., 1-bromo-1-hexyne), shifting the paradigm to a directed cross-coupling methodology ()[1].

As an application scientist, selecting the correct catalytic architecture is the difference between a clean >80% yield and a tedious chromatographic separation of symmetrical byproducts.

Mechanistic Pathways & Catalyst Architecture

The synthesis of 2,2-dimethyl-3,5-decadiyne can be approached via three distinct catalytic pathways. The diagram below illustrates the mechanistic logic and selectivity outcomes for each system.

CatalystComparison cluster_reactants Reactants cluster_catalysts Catalytic Systems cluster_products Products TA 3,3-Dimethyl-1-butyne (Terminal Alkyne) Cu Cu(I) System (Cadiot-Chodkiewicz) TA->Cu Pd Pd/Cu System (Inverse Sonogashira) TA->Pd Au Au(I) System (Oxidative Coupling) TA->Au HA 1-Bromo-1-hexyne (Haloalkyne) HA->Cu HA->Pd HA->Au Hetero 2,2-Dimethyl-3,5-decadiyne (Target Diyne) Cu->Hetero Moderate Selectivity Homo Homocoupled Diynes (Undesired) Cu->Homo Side Reaction Pd->Hetero Low Aliphatic Selectivity Pd->Homo Major Side Reaction Au->Hetero >95% Selectivity

Fig 1. Mechanistic pathways and selectivity outcomes for 2,2-dimethyl-3,5-decadiyne synthesis.

Comparative Performance Data

When evaluating these catalysts for aliphatic-aliphatic cross-coupling, empirical data reveals stark contrasts in performance. While Palladium/Copper co-catalysis (Inverse Sonogashira) is highly effective for aryl-alkynes, it performs poorly for fully aliphatic systems due to competing β -hydride elimination and rapid homocoupling ()[2]. Conversely, traditional Cu(I) systems and emerging Au(I) systems offer superior control.

Catalyst ArchitectureActive Metal SpeciesAdditives / LigandsTypical Yield (%)Hetero:Homo RatioKinetic Control Requirement
Traditional C-C Cu(I) acetylideNH₂OH·HCl, Alkylamine75–82%85:15High (Slow addition critical)
Pd/Cu Co-catalysis Pd(0)/Pd(II) & Cu(I)PPh₃, Et₃N45–60%60:40Moderate
Au(I) Oxidative Au(I)/Au(III)1,10-Phenanthroline>90%>95:5Low (Ligand-controlled)

Data synthesized from comparative methodology studies on unsymmetrical diynes (; )[3][4].

Self-Validating Experimental Protocol: Cu(I)-Catalyzed Synthesis

For scalability and cost-efficiency, the classical Cu(I)-catalyzed Cadiot-Chodkiewicz coupling remains the industry standard. The following protocol is engineered as a self-validating system , embedding analytical checkpoints and causality to ensure reproducibility.

Reagents & Preparation
  • Nucleophile: 3,3-Dimethyl-1-butyne (1.2 equiv, 12 mmol)

  • Electrophile: 1-Bromo-1-hexyne (1.0 equiv, 10 mmol)

  • Catalyst: CuCl (0.05 equiv, 0.5 mmol)

  • Reductant: Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (0.1 equiv, 1.0 mmol)

  • Base/Solvent: 30% aqueous n-butylamine in Methanol (20 mL)

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve CuCl and NH2​OH⋅HCl in the aqueous amine/methanol mixture. Stir for 10 minutes at 0 °C.

  • Nucleophile Introduction: Inject 3,3-dimethyl-1-butyne in one portion. Stir for 15 minutes to allow the formation of the copper acetylide intermediate.

  • Kinetic Bottleneck (Critical Step): Dilute 1-bromo-1-hexyne in 5 mL of methanol. Using a syringe pump, add this solution dropwise over exactly 2 hours to the vigorously stirring reaction mixture at 0 °C.

  • Reaction Quench: Once addition is complete, stir for an additional 30 minutes. Quench the reaction by pouring it into 50 mL of cold 1M HCl to neutralize the amine base, followed by extraction with Hexanes (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (100% Hexanes) to isolate 2,2-dimethyl-3,5-decadiyne as a clear oil.

Expertise & Causality: Why This Works
  • The Role of NH2​OH⋅HCl : Copper(I) is highly susceptible to aerobic oxidation to Copper(II), which acts as a potent catalyst for the undesired Glaser homocoupling of the terminal alkyne. Hydroxylamine acts as an in-situ reductant, continuously reducing any formed Cu(II) back to Cu(I), thereby preserving heteroselectivity ()[3].

  • Syringe Pump Addition: The kinetic bottleneck of heterocoupling is the oxidative addition of the haloalkyne to the copper acetylide. If the local concentration of 1-bromo-1-hexyne exceeds the available copper acetylide, it will aggressively homocouple. Dropwise addition ensures it remains the limiting reagent, forcing it to react exclusively with the abundant copper acetylide.

Validation Checkpoints (In-Process Controls)
  • Colorimetric Tracking: The initial CuCl/amine solution should be pale yellow. Upon addition of the terminal alkyne, it will shift to a bright yellow/orange suspension (indicating successful copper acetylide formation). Self-Correction: A shift to blue or green indicates Cu(II) formation; if observed, immediately add 5 mg of NH2​OH⋅HCl to quench the oxidation.

  • GC-MS Monitoring: Pull a 0.1 mL aliquot at the 1-hour mark of the syringe pump addition. The GC trace should show minimal 1-bromo-1-hexyne accumulation. The emergence of a product peak at m/z 162.27 confirms the formation of 2,2-dimethyl-3,5-decadiyne.

Conclusion & Recommendations

For routine laboratory synthesis of 2,2-dimethyl-3,5-decadiyne, the Cu(I)-catalyzed Cadiot-Chodkiewicz coupling is highly recommended. It provides the best balance of cost, scalability, and selectivity, provided that strict kinetic control (syringe pump addition) and redox control (hydroxylamine) are maintained.

If the application requires absolute purity without the feasibility of chromatographic separation (e.g., late-stage drug development), transitioning to a Gold(I)/1,10-Phenanthroline oxidative cross-coupling system is advised. While the pre-catalyst is significantly more expensive, the >95% heteroselectivity eliminates the need for complex downstream purification ()[4].

References

  • Sindhu, K. S., et al. "Recent developments and applications of Cadiot-Chodkiewicz reaction." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2014.[Link]

  • Knutson, P. C. "Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes." PubMed Central (PMC), National Institutes of Health, 2019.[Link]

  • Peng, H., Xi, Y., Shi, X. "Gold-catalyzed oxidative cross-coupling of terminal alkynes: selective synthesis of unsymmetrical 1,3-diynes." Journal of the American Chemical Society, 2014.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-3,5-decadiyne

This guide provides essential, step-by-step procedures for the proper and safe disposal of 2,2-Dimethyl-3,5-decadiyne. As a substituted alkyne, this compound requires careful handling to mitigate risks and ensure complia...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 2,2-Dimethyl-3,5-decadiyne. As a substituted alkyne, this compound requires careful handling to mitigate risks and ensure compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemicals. The causality behind each procedural choice is explained to ensure a self-validating and trustworthy safety protocol.

Understanding the Hazard Profile

2,2-Dimethyl-3,5-decadiyne is an organic compound that, while not having a universally published, specific Safety Data Sheet (SDS), can be assessed based on its chemical structure and data from similar molecules like other alkynes and flammable hydrocarbons.[1][2] The primary hazards are associated with its flammability and potential for irritation.

  • Flammability: Like many organic solvents and alkynes, 2,2-Dimethyl-3,5-decadiyne should be treated as a flammable liquid.[1] Vapors may form explosive mixtures with air. It is critical to keep this compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity and Irritation: Assumed to be a skin and eye irritant.[2] Inhalation of vapors may cause respiratory tract irritation.[1] Ingestion presents an aspiration hazard, and may be harmful.[1][3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. This chemical should not enter drains, water courses, or the soil.[2][4]

Hazard Summary Table
Hazard ClassificationEPA Waste CharacterizationRequired Personal Protective Equipment (PPE)Primary Disposal Method
Flammable Liquid D001 (Ignitable) Nitrile gloves, safety goggles with side-shields, flame-retardant lab coat.Incineration via licensed hazardous waste vendor.
Skin/Eye Irritant N/ANitrile gloves, safety goggles with side-shields.N/A
Aspiration Hazard N/AUse in a well-ventilated area or chemical fume hood.N/A

Immediate Pre-Disposal Procedures: The Point of Generation

Proper waste management begins the moment the chemical is deemed waste. The following steps must be executed within the laboratory at the point of generation.

Step 1: Waste Characterization

The user is legally responsible for determining if a chemical waste is hazardous.[5] Based on its flammability, 2,2-Dimethyl-3,5-decadiyne waste is classified as a hazardous waste.

  • EPA Hazardous Waste Code: Due to its ignitability, it falls under the D001 characteristic waste code.

  • Prohibition of Dilution: It is illegal and unsafe to dilute hazardous waste to make it non-hazardous.[4][6] All waste containing 2,2-Dimethyl-3,5-decadiyne must be handled as hazardous waste.

Step 2: Segregation of Waste Streams

To prevent dangerous chemical reactions, waste streams must be strictly segregated.[7][8]

  • Do Not Mix: Never mix 2,2-Dimethyl-3,5-decadiyne waste with other incompatible waste types. Specifically, keep it separate from:

    • Acids and Bases[7][8]

    • Oxidizing Agents[7][9]

    • Aqueous Waste

  • Rationale: Mixing flammable organic compounds with oxidizers can create a fire or explosion hazard. Mixing with acids or bases can catalyze unintended reactions.

Waste Accumulation and Storage Protocol

All laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[7][10] This is a designated area at or near the point of generation and under the control of the operator where waste is temporarily stored before being moved to a central facility.

Step 1: Select the Correct Waste Container
  • Container Material: Use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[5] Borosilicate glass or a high-density polyethylene (HDPE) container are suitable. The original product container is often an ideal choice if it is in good condition.[7]

  • Container Integrity: Ensure the container is free of cracks or defects. Do not use food-grade containers like mayonnaise or pickle jars.[7]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Step 2: Proper Labeling

Accurate labeling is a critical safety and regulatory requirement.[6][10] Every waste container must be labeled as soon as the first drop of waste is added.

The label must include:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "2,2-Dimethyl-3,5-decadiyne" . Do not use abbreviations or chemical formulas.[5]

  • A clear statement of the hazards (e.g., "Flammable," "Irritant" ).[10]

  • The name of the Principal Investigator (PI) and the laboratory room number.[11]

Step 3: Storage in the Satellite Accumulation Area (SAA)
  • Location: The SAA must be at or near the point of waste generation and within the line of sight of laboratory personnel.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Flammable Storage: Since the waste is flammable, the SAA for this chemical should be inside a designated flammable storage cabinet.[10]

  • Container Status: Keep the waste container closed at all times except when adding waste.[6][7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[4][10] Once a container is full, it must be removed from the SAA within three days.[7]

Final Disposal Workflow

The ultimate disposal of 2,2-Dimethyl-3,5-decadiyne must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste hauler.[10]

Disposal Workflow Diagram

G Disposal Workflow for 2,2-Dimethyl-3,5-decadiyne A Waste Generation (2,2-Dimethyl-3,5-decadiyne) B Characterize as Hazardous Waste (D001 - Ignitable) A->B C Select Compatible Container (Glass or HDPE, Secure Cap) B->C D Label Container Correctly ('Hazardous Waste', Full Name, Hazards) C->D E Store in Satellite Accumulation Area (SAA) (Inside Flammable Cabinet, Secondary Containment) D->E F Is Container Full or Waste No Longer Generated? E->F F->E No G Arrange for Pickup (Contact EHS/Waste Coordinator) F->G Yes H Transfer to Central Accumulation Area (CAA) (By Trained EHS Personnel) G->H I Final Disposal via Licensed Vendor (High-Temperature Incineration) H->I

Caption: Decision workflow for safe disposal.

Step-by-Step Disposal Procedure
  • Cease Accumulation: Once your experiment is complete or the waste container is full, securely cap the container.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[4] Do not transport hazardous waste yourself between laboratories or buildings.[4]

  • Professional Removal: Trained EHS personnel will collect the waste from your SAA and transport it to a Central Accumulation Area (CAA).[10]

  • Manifest and Transport: The waste is then manifested and transported off-site by a licensed hazardous waste disposal company.[10]

  • Final Treatment: The standard and most effective disposal method for flammable organic liquids like 2,2-Dimethyl-3,5-decadiyne is high-temperature incineration at a permitted hazardous waste facility.[12] This process ensures the complete destruction of the hazardous compound.

Emergency Procedures

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite or sand). Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it accordingly.

  • Large Spills: Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.[4] Do not attempt to clean up large spills yourself.

Fire Response
  • In case of fire, use a CO2 or dry chemical fire extinguisher.[1] Do not use water, as the material is likely less dense than water and flammable.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulations, and protect the environment.

References

  • School Chemistry Labs - Waste & Debris Fact Sheets | I-WASTE DST | US EPA. (2024, August 28).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Dangerous Waste. (n.d.).
  • Safe Chemical Waste Handling for Commercial Labs. (2026, February 2). Environmental Marketing Services.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - Decane. (2010, August 19). Fisher Scientific.
  • Safety data sheet - Dodecane. (n.d.). ChemPoint.com.
  • Chemical Waste Disposal. (n.d.).
  • SAFETY DATA SHEET - 2,5-Dimethyl-3-hexyne-2,5-diol. (n.d.).
  • SAFETY DATA SHEET - Decane. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 1,9-Decadiyne. (2026, January 4). MedchemExpress.com.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov.

Sources

Handling

Personal protective equipment for handling 2,2-Dimethyl-3,5-decadiyne

As a Senior Application Scientist, I approach the handling of conjugated diynes not just as a regulatory requirement, but as an exercise in predictive chemistry. 2,2-Dimethyl-3,5-decadiyne (CAS: 55682-73-0)[1] is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of conjugated diynes not just as a regulatory requirement, but as an exercise in predictive chemistry. 2,2-Dimethyl-3,5-decadiyne (CAS: 55682-73-0)[1] is a highly reactive, internal conjugated 1,3-diyne. While the tert-butyl group (2,2-dimethyl) provides some steric shielding compared to terminal alkynes, the adjacent pi-electron clouds of the 3,5-diyne system make this compound highly susceptible to thermal degradation, auto-polymerization, and peroxide formation upon exposure to oxygen and light[2].

To ensure the integrity of your synthetic workflows and the safety of your laboratory personnel, standard baseline PPE is insufficient. This guide provides a self-validating, causality-driven operational plan for handling 2,2-Dimethyl-3,5-decadiyne.

The "Self-Validating" PPE Matrix

When working with energetically unstable conjugated diynes, every piece of personal protective equipment (PPE) must serve a specific mechanistic purpose. The choices below are dictated by the compound's propensity for exothermic cross-linking and oxidative degradation.

Table 1: Causality-Driven PPE Matrix for 2,2-Dimethyl-3,5-decadiyne

PPE CategoryRecommended MaterialCausality / RationaleSelf-Validation Check
Hand Protection Primary: Nitrile (8 mil+)Barrier: Silver Shield® (under-glove)Diynes are highly lipophilic and readily permeate thin latex. Barrier gloves prevent systemic absorption if the diyne is dissolved in aggressive carrier solvents (e.g., THF, DCM).Inflation Test: Roll the glove from the cuff to trap air; submerge in water to check for micro-punctures before donning.
Body Protection Flame-Resistant (FR) Nomex® Lab CoatExothermic auto-polymerization of diynes can result in sudden flash fires. Standard poly-cotton blends will melt into the skin under thermal stress.Fit Check: Ensure cuffs are tightly secured over the inner barrier glove but under the outer nitrile glove.
Eye/Face Protection Chemical Splash Goggles + Polycarbonate Face ShieldProtects against splash hazards and provides ballistic shielding in the event of a pressurized glassware failure during a runaway reaction.Seal Check: Goggles must form a complete suction seal around the eyes; safety glasses are strictly prohibited.
Respiratory Inert Atmosphere Glovebox or Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile organic vapors and isolates the diyne from atmospheric oxygen, which initiates peroxide radical formation.Flow Verification: Check the digital hood monitor or use a Kimwipe to visually confirm inward directional airflow before opening the vial.

Operational Plan: Step-by-Step Handling Protocol

Conjugated 1,3-diynes are valuable building blocks for macrocycles, polymers, and complex pharmaceuticals[3]. However, their synthesis and handling require strict environmental controls to prevent the formation of complex side products[4].

Step 1: Thawing and Condensation Prevention
  • Procedure: Remove the 2,2-Dimethyl-3,5-decadiyne from dark, -20°C storage. Immediately place the sealed container into a vacuum desiccator to warm to room temperature.

  • Causality: Atmospheric moisture condensing on cold glassware will introduce water into the system. Water can violently deactivate transition metal catalysts (e.g., Pd, Cu) used in downstream diyne cross-coupling or hydrofunctionalization reactions.

  • Validation: The external surface of the vial must be completely dry to the touch and at ambient temperature before breaking the seal.

Step 2: Inert Atmosphere Transfer
  • Procedure: Transfer the compound exclusively under a dry Argon or Nitrogen atmosphere using Schlenk line techniques or within a glovebox.

  • Causality: Oxygen acts as a radical initiator, attacking the conjugated triple bonds to form shock-sensitive peroxides and triggering polymerization.

  • Validation: Visual Inspection: A pure sample of 2,2-Dimethyl-3,5-decadiyne should be a clear to pale-yellow liquid. If the liquid has turned dark brown/black, or if the viscosity has noticeably increased (syrup-like), thermal decomposition has already occurred[2]. Do not use the material; route it immediately to disposal.

Step 3: Reaction Execution
  • Procedure: Dissolve the diyne in thoroughly degassed solvents (via freeze-pump-thaw cycling). Maintain the reaction vessel at controlled low temperatures (typically 0°C to -78°C) during the addition of reagents.

  • Causality: Dilution and temperature control lower the kinetic energy of the system, preventing the diyne molecules from overcoming the activation energy required for exothermic homocoupling or polymerization.

Workflow A Cold Storage (-20°C, Dark) B Desiccator Warming A->B Prevent Condensation C Inert Atmosphere (Glovebox/Schlenk) B->C Transfer D Reaction Vessel (Temp Controlled) C->D Degassed Solvents E Post-Reaction Quench D->E Controlled Addition

Experimental workflow for handling thermally sensitive conjugated diynes under inert conditions.

Disposal and Decontamination Plan

Because 2,2-Dimethyl-3,5-decadiyne contains highly reactive unsaturation, waste streams containing this compound must be treated as potential peroxide-formers, especially if the waste has been exposed to air or stored for prolonged periods.

Peroxide Testing and Quenching Protocol

Before disposing of any aged diyne or diyne-containing reaction mixtures, you must quantify the peroxide concentration.

Table 2: Peroxide Action Levels and Quenching Logic

Peroxide Conc. (ppm)Action RequiredQuenching AgentSafety Priority
0 - 3 ppm Standard DisposalNone requiredRoute to standard halogenated/non-halogenated organic waste.
3 - 30 ppm Chemical Reduction10% w/v Aqueous FeSO₄ or Sodium BisulfiteStir vigorously for 30 mins; re-test until <3 ppm before disposal.
> 30 ppm STOP. EvacuationDo not move the vessel.Contact Environmental Health & Safety (EHS) immediately for bomb-squad removal.

Decontamination of Glassware: Rinse all glassware that came into contact with the diyne with a non-polar solvent (e.g., hexanes) to remove organic residues, followed by an acetone rinse. If polymerization has occurred (evidenced by insoluble dark crusts), soak the glassware in a base bath (KOH/Isopropanol) overnight, as physical scrubbing can generate static sparks.

Disposal A Diyne Waste Stream B Peroxide Test Strip A->B C Positive (>3 ppm) B->C Yes D Negative (<3 ppm) B->D No E Chemical Reduction (e.g., FeSO4) C->E Quench F Organic Waste Disposal D->F E->F

Logic tree for the peroxide testing and disposal of conjugated diyne waste streams.

References

  • Negishi, E., et al. SYNTHESIS OF TERMINAL 1,3-DIYNES VIA SONOGASHIRA COUPLING OF VINYLIDENE CHLORIDE FOLLOWED BY ELIMINATION. PREPARATION OF 1,3-DECADIYNE. Organic Syntheses / National Institutes of Health (NIH). Available at:[Link][4]

  • García-Rubia, A., et al. Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. MDPI. Available at:[Link][3]

Sources

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